(S,R,S)-AHPC-PEG1-N3
描述
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCURZJBLHZABY-ZRCGQRJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S,R,S)-AHPC-PEG1-N3: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (S,R,S)-AHPC-PEG1-N3 molecule, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the chemical structure, synthesis, and application of this compound, offering a valuable resource for professionals engaged in the field of targeted protein degradation.
Core Concepts: Structure and Function
This compound is a synthetic bifunctional molecule composed of three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC ((S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine) moiety serves as a high-affinity ligand for the VHL E3 ubiquitin ligase. The specific stereochemistry of (S,R,S) is crucial for effective binding and recruitment of the VHL protein.
-
A Single-Unit Polyethylene Glycol (PEG1) Linker: A short PEG linker connects the VHL ligand to the reactive handle. The inclusion of a PEG moiety can enhance the aqueous solubility of the resulting PROTAC molecule.[1] The linker's length and composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
A Terminal Azide (B81097) (N3) Group: This functional group acts as a reactive handle for the facile conjugation to a target protein ligand via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]
The strategic combination of these elements makes this compound a versatile tool for the modular synthesis of PROTACs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₅N₇O₅S | |
| Molecular Weight | 557.67 g/mol | |
| CAS Number | 2101200-09-1 | |
| Appearance | Powder | |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
Synthesis of the (S,R,S)-AHPC Precursor (VH032 Amine)
A multi-gram scale synthesis of the (S,R,S)-AHPC amine precursor has been reported, providing a feasible route to the core VHL ligand.[2] This process typically involves several steps, including the coupling of key building blocks and subsequent deprotection steps.
General Protocol for Coupling of a PEG-Azide Linker to (S,R,S)-AHPC
This protocol describes a general method for the conjugation of a PEG-azide linker to the (S,R,S)-AHPC amine.
Materials:
-
(S,R,S)-AHPC (VH032 amine)
-
2-(2-Azidoethoxy)acetic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
Procedure:
-
Dissolve (S,R,S)-AHPC and 2-(2-Azidoethoxy)acetic acid in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Confirm the product identity and purity by NMR and LC-MS.
Application in PROTAC Synthesis: A Click Chemistry Approach
The terminal azide group of this compound allows for its efficient conjugation to a target protein ligand containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach offers high yields, mild reaction conditions, and excellent functional group tolerance, making it a powerful tool for the rapid assembly of PROTAC libraries.[2]
General Protocol for PROTAC Synthesis via CuAAC
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve this compound and the alkyne-functionalized target protein ligand in a suitable solvent system.
-
In a separate vial, prepare a premix of CuSO₄ and the stabilizing ligand.
-
Add the copper catalyst premix to the solution of the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
PROTAC Mechanism of Action and Experimental Workflow
The ultimate function of a PROTAC synthesized from this compound is to induce the degradation of a specific target protein. The general mechanism and a typical experimental workflow for evaluating a novel PROTAC are illustrated below.
PROTAC Mechanism of Action
A generalized workflow for the development and evaluation of a PROTAC synthesized using this compound is depicted below. This workflow highlights the key stages from chemical synthesis to biological validation.
PROTAC Development Workflow
Quantitative Data on VHL-Recruiting PROTACs
While specific binding affinity data for this compound is not prominently available, the (S,R,S)-AHPC core is a well-characterized VHL ligand. The binding affinity of the final PROTAC to VHL is a critical parameter for its efficacy. The following table presents representative degradation data for VHL-based PROTACs with short PEG linkers, illustrating the potency that can be achieved.
| PROTAC | Target Protein | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Hypothetical PROTAC A | Target X | PEG1 | 50 | >90 | Cancer Cell Line | N/A |
| Hypothetical PROTAC B | Target Y | PEG2 | 25 | >95 | Cancer Cell Line | N/A |
| NR-11c | p38α | PEG3 | ~100 | ~80 | MDA-MB-231 | [3] |
Note: The data for Hypothetical PROTACs A and B are illustrative and based on typical performance of similar PROTACs. The data for NR-11c is from a published study and uses a slightly longer PEG linker.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a "clickable" azide handle, facilitates the modular and efficient synthesis of novel protein degraders. The principles and protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their efforts to develop next-generation therapeutics based on targeted protein degradation. As the field of PROTACs continues to expand, the availability of well-characterized and readily functionalizable building blocks like this compound will be instrumental in accelerating the discovery of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG1-N3: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-PEG1-N3 is a synthetic chemical tool pivotal in the advancement of targeted protein degradation (TPD). It is not a therapeutic agent in itself, but a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule comprises three key functional components: the (S,R,S)-AHPC moiety, which serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase; a single polyethylene (B3416737) glycol (PEG) unit that acts as a linker; and a terminal azide (B81097) (N3) group, which enables facile conjugation to a target protein ligand via "click chemistry." The fundamental mechanism of action of a PROTAC incorporating this compound is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key biological pathways and experimental workflows.
Introduction: The Ubiquitin-Proteasome System and PROTACs
The Ubiquitin-Proteasome System (UPS) is a highly regulated cellular process responsible for the degradation of intracellular proteins.[1] This pathway involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2] The E3 ligase is the substrate recognition component of this system, responsible for selectively binding to target proteins and catalyzing the transfer of ubiquitin to them. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.[1][3]
PROTACs are heterobifunctional molecules designed to co-opt the UPS for therapeutic benefit. They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]
This compound is a key reagent for the synthesis of VHL-recruiting PROTACs. The (S,R,S)-AHPC portion is a derivative of the VHL ligand VH032.[6][7] The azide group allows for the straightforward attachment of a "warhead" ligand that targets a specific protein for degradation.
The Core Mechanism of Action
The mechanism of action of a PROTAC synthesized using this compound can be dissected into a series of orchestrated steps that form a catalytic cycle.
Ternary Complex Formation
The cornerstone of PROTAC activity is the formation of a productive ternary complex, consisting of the VHL E3 ligase, the PROTAC, and the target protein.[4][5] The (S,R,S)-AHPC moiety of the PROTAC binds to the substrate recognition pocket of VHL, while the "warhead" end of the PROTAC binds to the POI. The PEG1 linker bridges these two interactions. The stability and conformation of this ternary complex are critical for the subsequent ubiquitination step.
dot
Caption: Formation of the key VHL-PROTAC-POI ternary complex.
Ubiquitination of the Target Protein
Once the ternary complex is formed, the catalytic machinery of the VHL E3 ligase is brought into close proximity with the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain, which acts as a degradation signal.
dot
Caption: E3 ligase-mediated poly-ubiquitination of the POI.
Proteasomal Degradation
The poly-ubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically cleaves the POI into small peptides, while the ubiquitin molecules are recycled.
Catalytic Cycle
After the degradation of the POI, the PROTAC and the VHL E3 ligase are released and can engage another molecule of the POI, thus acting catalytically. This substoichiometric nature of PROTACs is a key advantage over traditional inhibitors.
dot
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data
The efficacy of a PROTAC is underpinned by the binding affinities of its constituent parts for their respective protein partners. The following tables summarize key binding parameters for VHL ligands similar to (S,R,S)-AHPC.
Table 1: Binding Affinity of VHL Ligands
| Compound | Assay Method | Kd (nM) | Reference |
| VH032 | TR-FRET | 33.4 | [8] |
| VH298 | TR-FRET | 18.9 | [8] |
| VH101 | ITC | 44 | [9] |
| VHL Ligand 14 | IC50 | 196 | [10] |
| BODIPY FL VH032 | TR-FRET | ~3.0 | [8] |
Table 2: Thermodynamic Parameters of VHL Ligand Binding (ITC)
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| VH032 derivative | -8.4 | -10.3 | 1.9 | [11] |
| Compound 14a | -8.7 | -11.7 | 3.0 | [12] |
Table 3: Kinetic Parameters of VHL Ligand Binding (SPR)
| Compound | kon (M-1s-1) | koff (s-1) | KD (nM) | Reference |
| MZ1 (binary) | 1.2 x 105 | 2.3 x 10-3 | 19 | [13][14] |
| AT1 (binary) | 1.5 x 105 | 1.1 x 10-2 | 73 | [13][14] |
| MZ1 (ternary with Brd4BD2) | 2.5 x 105 | 4.8 x 10-4 | 1.9 | [13][14] |
Experimental Protocols
The characterization of PROTACs synthesized from this compound involves a suite of biophysical and cell-based assays to confirm their mechanism of action.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the levels of the target protein.
dot
Caption: A typical workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).[3][15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][5]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[5]
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of the VHL ligand portion of the PROTAC.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4). Prepare a solution of the VHL protein complex (VBC: VHL, Elongin B, and Elongin C) and a fluorescently labeled VHL ligand (tracer).[16][17]
-
Assay Setup: In a microplate, add a fixed concentration of the VBC complex and the fluorescent tracer.
-
Competition: Add serial dilutions of the unlabeled VHL ligand (the PROTAC or its VHL-binding moiety).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable model to determine the IC50, which can be converted to a Ki value.[18]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Dialyze the VHL protein complex and the PROTAC into the same buffer to minimize heats of dilution.[4][19]
-
ITC Experiment:
-
Load the VHL protein complex into the sample cell of the calorimeter.
-
Load the PROTAC into the injection syringe at a concentration 10-20 times higher than the protein.[4]
-
Perform a series of injections of the PROTAC into the protein solution at a constant temperature.
-
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][20]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (on-rate, kon, and off-rate, koff) of binding interactions in real-time.
Protocol:
-
Chip Preparation: Immobilize the VHL protein complex onto a sensor chip.[13][21]
-
Binding Analysis:
-
Flow a series of concentrations of the PROTAC (analyte) over the chip surface.
-
The binding of the PROTAC to the immobilized VHL causes a change in the refractive index, which is measured as a response.
-
-
Regeneration: After each binding cycle, regenerate the chip surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (kon and koff) and the dissociation constant (KD).[13][21][22]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the VHL E3 ligase complex, the purified POI, and the PROTAC.[23][24]
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the POI by Western blotting using an anti-ubiquitin or anti-POI antibody.[25]
Quantitative Mass Spectrometry-Based Proteomics
This powerful technique can be used to assess the selectivity of the PROTAC by quantifying changes in the entire proteome upon treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells and extract the proteins.[10][26]
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[26][27]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Compare the protein abundance between the PROTAC-treated and control samples to identify the intended target and any potential off-targets.[26][28]
Conclusion
This compound is a valuable chemical probe that enables the construction of VHL-recruiting PROTACs. Its mechanism of action, when incorporated into a PROTAC, is to hijack the ubiquitin-proteasome system to induce the selective degradation of a target protein. A thorough understanding of this mechanism, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the successful design and development of novel protein degraders for therapeutic and research applications. The ability to rationally design molecules that can eliminate disease-causing proteins at a sub-stoichiometric concentration represents a paradigm shift in drug discovery, and reagents like this compound are at the forefront of this exciting field.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Protein Degrader [proteomics.com]
- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bio-rad.com [bio-rad.com]
- 23. lifesensors.com [lifesensors.com]
- 24. PA770 - PROTAC[R] VHL/Mouse - 2BScientific [2bscientific.com]
- 25. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
(S,R,S)-AHPC-PEG1-N3 as a VHL Ligand: A Technical Guide for Drug Discovery
(S,R,S)-AHPC-PEG1-N3 , also known as VH032-PEG1-N3, is a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a single polyethylene (B3416737) glycol (PEG) unit and a terminal azide (B81097) group. This chemical entity is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. The azide handle allows for the straightforward attachment of a target-binding warhead via "click chemistry," enabling the rapid synthesis of diverse PROTAC libraries for drug discovery and development.
This technical guide provides an in-depth overview of this compound, its binding characteristics, and its application in the synthesis and evaluation of PROTACs.
Core Concepts and Mechanism of Action
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.
(S,R,S)-AHPC is a potent and well-characterized ligand that binds to the VHL E3 ligase. The PEG1 linker in this compound provides a short, flexible spacer, and the terminal azide group is a versatile chemical handle for conjugation to a warhead molecule containing a complementary alkyne group.
Quantitative Data: Binding Affinity of the VHL Ligand
| Ligand | Assay Method | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |
| VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 33.4 nM[1] | 77.8 nM[1] |
| VH032 | Fluorescence Polarization (FP) | 142.1 nM[1] | 352.2 nM[1] |
Experimental Protocols
The following sections detail the key experimental procedures for utilizing this compound in PROTAC development.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound with a target protein-binding warhead containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvent (e.g., Dimethylformamide/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized warhead and this compound in a suitable solvent mixture (e.g., DMF/H₂O).
-
Add a freshly prepared solution of sodium ascorbate to the reaction mixture.
-
Add a solution of copper(II) sulfate.
-
If necessary, add TCEP to maintain the copper in its +1 oxidation state.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
VHL Binding Affinity Determination (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This competitive binding assay measures the ability of a compound to displace a fluorescently labeled VHL ligand.
Materials:
-
GST-tagged VCB (VHL-Elongin B-Elongin C) complex
-
BODIPY FL VH032 (fluorescent probe)
-
Europium-labeled anti-GST antibody
-
Test compounds (including this compound or resulting PROTAC)
-
Assay buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the GST-VCB complex to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells.
-
Add the Europium-labeled anti-GST antibody and the BODIPY FL VH032 fluorescent probe.
-
Incubate the plate at room temperature.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate IC₅₀ values from the dose-response curves.
Cellular Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation. From this data, DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values can be calculated.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
References
(S,R,S)-AHPC-PEG1-N3: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG1-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a pre-synthesized E3 ligase ligand-linker conjugate, specifically designed for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, offering detailed methodologies and insights for researchers in drug discovery and chemical biology.
This compound incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ligand is connected to a short, flexible 1-unit polyethylene (B3416737) glycol (PEG) linker, which terminates in a chemically versatile azide (B81097) (N3) group. The azide functionality makes it an ideal building block for "click chemistry," a set of highly efficient and specific reactions for molecular assembly. This allows for the straightforward conjugation of a target-protein-binding ligand (warhead) to create a heterobifunctional PROTAC.
The fundamental principle of a PROTAC is to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the POI into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Core Components and Design Rationale
The design of this compound reflects a convergence of key learnings in PROTAC development:
-
(S,R,S)-AHPC as the VHL Ligand: The (S,R,S) stereoisomer of AHPC has been optimized for high-affinity and selective binding to the VHL E3 ligase, a crucial factor for the efficient recruitment of the degradation machinery.
-
PEG1 Linker: The single polyethylene glycol unit provides a short, flexible, and hydrophilic spacer. Linker composition and length are critical determinants of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. While longer PEG chains can enhance solubility, a shorter linker like PEG1 can be optimal for certain target proteins where a more compact ternary complex is favored.
-
Azide (N3) Terminus: The azide group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, proceed under mild conditions, and are orthogonal to most biological functional groups, making them ideal for the final conjugation step in PROTAC synthesis.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for VHL-recruiting PROTACs, illustrating the impact of linker composition and target protein on degradation potency. While specific data for a PROTAC synthesized directly from this compound is not available in the public domain, the data presented for structurally similar PROTACs provides a valuable reference.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| RC-2 | BTK | Mino | <10 | ~90 | Acrylamide |
| IR-2 | BTK | Mino | <10 | ~90 | Acrylamide |
| NC-1 | BTK | Mino | 2.2 | 97 | Non-covalent |
| RC-3 | BTK | Mino | <10 | >85 | Cyano-acrylamide |
Note: The data in this table is derived from studies on various VHL-based PROTACs and is intended for illustrative purposes to demonstrate typical performance metrics.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized warhead to this compound.
Materials:
-
This compound
-
Alkyne-functionalized warhead (ligand for the protein of interest)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and dilute the mixture with an appropriate solvent.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the reduction in target protein levels in cells treated with a synthesized PROTAC.
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with increasing concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate key processes in the discovery and mechanism of action of this compound-based PROTACs.
(S,R,S) Stereochemistry in AHPC Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) ligands, with a particular focus on their critical role in the development of Proteolysis Targeting Chimeras (PROTACs). The specific (S,R,S) stereochemistry is paramount for high-affinity binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.
Core Concepts: The Significance of (S,R,S) Stereochemistry
(S,R,S)-AHPC serves as a potent E3 ligase ligand, a foundational component of PROTACs. These heterobifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The precise three-dimensional arrangement of the atoms in the (S,R,S) stereoisomer of AHPC is crucial for its effective binding to the VHL protein. This high-affinity interaction is a prerequisite for the formation of a stable ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient ubiquitination. Other stereoisomers, such as the (S,S,S) form, exhibit significantly weaker binding and are often used as negative controls in experiments.
Data Presentation: Quantitative Analysis of (S,R,S)-AHPC-based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes the performance of several PROTACs that utilize (S,R,S)-AHPC derivatives as the VHL ligand.
| PROTAC Name/Identifier | Target Protein | VHL Ligand Moiety | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | <1 | >90 | Castration-Resistant Prostate Cancer (CRPC) cells |
| PROTAC 1 | BRD4 | (S,R,S)-AHPC-based | 15 | ~95 | HEK293T |
| PROTAC 2 | RIPK2 | (S,R,S)-AHPC-based | 5.6 | >95 | THP-1 |
| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | 1110 | Not Specified | Ba/F3 cells[1] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of a PROTAC using (S,R,S)-AHPC-Amine Derivative
This protocol outlines the coupling of an amine-containing (S,R,S)-AHPC derivative to a target protein ligand possessing a carboxylic acid functional group.
Materials:
-
(S,R,S)-AHPC-amine derivative (e.g., (S,R,S)-AHPC-C2-NH2)
-
Target protein ligand with a carboxylic acid moiety
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Purification: Preparative HPLC (High-Performance Liquid Chromatography)
Procedure:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the (S,R,S)-AHPC-amine derivative (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR (Nuclear Magnetic Resonance) spectroscopy.
Asymmetric Synthesis of Chiral Pyrrolidine (B122466) Scaffolds
The synthesis of the core (S,R,S)-AHPC structure relies on stereoselective methods to establish the desired stereocenters. Asymmetric synthesis of chiral pyrrolidines, the core of the AHPC ligand, can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods. A representative approach involves the enantioselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.
Example of a Key Step: Asymmetric Michael Addition
-
To a solution of a chiral catalyst (e.g., a proline-derived organocatalyst) in an appropriate solvent (e.g., CH2Cl2) at a specific temperature (e.g., -20 °C), add the α,β-unsaturated aldehyde or ketone.
-
Slowly add the nucleophile (e.g., a malonate derivative) to the reaction mixture.
-
Stir the reaction for a specified period, monitoring its progress by TLC (Thin-Layer Chromatography) or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography to obtain the enantioenriched Michael adduct.
-
The resulting adduct can then be further manipulated through a series of reactions, including reduction and cyclization, to form the desired chiral pyrrolidine ring with the correct stereochemistry.
Mandatory Visualizations
Signaling Pathway of PROTAC-mediated Protein Degradation
References
An In-Depth Technical Guide to (S,R,S)-AHPC-PEG1-N3: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG1-N3 is a crucial research chemical extensively utilized in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a bifunctional linker, incorporating a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a single polyethylene (B3416737) glycol (PEG) unit terminating in an azide (B81097) (N3) group.[1][2] This azide functionality makes it an ideal component for "click chemistry" reactions, allowing for the straightforward and efficient conjugation to a target protein ligand.[1] This guide provides a comprehensive overview of the technical details, properties, and applications of this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2101200-09-1 | [1][2] |
| Synonyms | VH032-PEG1-N3, VHL Ligand-Linker Conjugates 9 | [1] |
| Molecular Formula | C₂₆H₃₅N₇O₅S | [2] |
| Molecular Weight | 557.67 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥95% | [2] |
Solubility and Storage
Proper handling and storage are critical to maintain the integrity and activity of this compound.
| Parameter | Details | Reference |
| Solubility | DMSO: 100 mg/mL (179.32 mM) (requires sonication) H₂O: < 0.1 mg/mL (insoluble) | [1] |
| Storage (Stock Solution) | -80°C for 6 months -20°C for 1 month | [1] |
| Storage (Solid) | 2-8°C | [2] |
| Handling | It is recommended to use freshly opened DMSO due to its hygroscopic nature, which can affect solubility. For in vivo experiments, prepare solutions fresh on the same day. | [1] |
Mechanism of Action in PROTAC Technology
This compound is a fundamental component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The (S,R,S)-AHPC portion of the molecule specifically binds to the VHL E3 ligase.[1]
Caption: PROTAC signaling pathway utilizing a this compound based PROTAC.
Experimental Protocols
While specific experimental conditions will vary depending on the target protein and the alkyne-containing ligand, the following provides a general workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to synthesize a PROTAC using this compound.
Caption: General experimental workflow for PROTAC synthesis via click chemistry.
Disclaimer: This is a generalized protocol. Researchers should optimize reaction conditions, including solvent, temperature, and catalyst concentrations, for their specific application.
Applications in Drug Discovery and Chemical Biology
The primary application of this compound is as a building block for the synthesis of PROTACs.[1] Its azide handle allows for the facile conjugation to a wide variety of target protein ligands that have been functionalized with an alkyne group. This modularity enables the rapid generation of PROTAC libraries to screen for optimal target protein degradation. By varying the target ligand, linker length and composition, researchers can fine-tune the potency and selectivity of the resulting PROTAC. This approach has proven to be a powerful strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.
Safety Information
References
An In-depth Technical Guide to VHL-Recruiting PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][2]
The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] Furthermore, the linker's physicochemical properties significantly impact the overall druglikeness of the PROTAC, including its solubility, cell permeability, and metabolic stability. This guide provides a comprehensive technical overview of VHL-recruiting PROTAC linkers, focusing on their design, synthesis, and characterization.
The Mechanism of VHL-Recruiting PROTACs
VHL is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). In its natural role, VHL recognizes hydroxylated hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions, leading to its ubiquitination and subsequent degradation by the proteasome. VHL-recruiting PROTACs hijack this cellular process by bringing a target protein into proximity with the VHL E3 ligase complex.
The general mechanism of action for a VHL-recruiting PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase complex, into close proximity with the POI. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI, resulting in a polyubiquitinated target protein.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling a catalytic cycle of protein degradation.
Caption: General mechanism of VHL-recruiting PROTAC action.
The Critical Role of the Linker in PROTAC Design
The linker is a key determinant of a PROTAC's degradation efficiency and selectivity. Its primary functions include:
-
Facilitating Ternary Complex Formation: The linker must possess the appropriate length and flexibility to allow for the simultaneous binding of the POI and VHL ligands to their respective proteins without steric hindrance.
-
Modulating Ternary Complex Stability: The linker can influence the stability of the ternary complex through direct interactions with the POI and/or VHL, a phenomenon known as cooperativity. Positive cooperativity, where the binding of one protein increases the affinity for the other, is often associated with more potent degradation.
-
Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, permeability, and metabolic stability. For instance, polyethylene (B3416737) glycol (PEG) linkers are often incorporated to improve aqueous solubility, while more rigid linkers containing cyclic moieties like piperazine (B1678402) or piperidine (B6355638) can enhance metabolic stability and cell permeability.[5][6]
Types of VHL-Recruiting PROTAC Linkers
A variety of linker types have been employed in the design of VHL-recruiting PROTACs, each with distinct properties.
Alkyl and Ether/PEG Linkers
Alkyl chains and polyethylene glycol (PEG) chains are the most common types of linkers used in PROTAC design.
-
Alkyl Linkers: These consist of saturated hydrocarbon chains of varying lengths. They are generally hydrophobic and flexible.
-
PEG Linkers: These are composed of repeating ethylene (B1197577) glycol units. They are hydrophilic and highly flexible, which can be advantageous for improving the solubility of hydrophobic PROTACs.
The flexibility of these linkers allows them to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, high flexibility can also be a disadvantage, leading to an entropic penalty upon binding and potential off-target effects.
Rigid and Semi-Rigid Linkers
To overcome the limitations of flexible linkers, more rigid and semi-rigid linkers have been developed. These often incorporate cyclic structures such as:
-
Piperazine and Piperidine: These saturated heterocyclic rings introduce conformational constraints, reducing the flexibility of the linker. This can lead to improved binding affinity and selectivity.[5]
-
Alkynes and Triazoles: The incorporation of alkynes and the formation of triazoles via "click chemistry" also impart rigidity to the linker. Triazoles are metabolically stable and can participate in hydrogen bonding, potentially influencing ternary complex stability.[7]
The use of rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.
Data Presentation: Quantitative Analysis of Linker Effects
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of different target proteins by VHL-recruiting PROTACs.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| 1 | PEG | 9 | >1000 | <20 | [8] |
| 2 | PEG | 12 | 250 | ~50 | [8] |
| 3 | PEG | 16 | 26 | >90 | [8] |
| 4 | PEG | 20 | 100 | ~80 | [8] |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.
Table 2: Effect of Linker Composition on p38α Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| NR-11a | PEG | 13 | >1000 (in BBL358 cells) | N/A | [2] |
| NR-11b | PEG | 15 | >1000 (in BBL358 cells) | N/A | [2] |
| NR-11c | PEG | 17 | ~100 (in MDA-MB-231) | >80 | [2] |
For p38α degradation, a longer PEG linker of 17 atoms was found to be effective.
Table 3: Effect of Linker Modification on hRpn13 Degradation
| PROTAC | Linker Type | DC₅₀ (µM) | Dₘₐₓ (%) | IC₅₀ (µM) | Reference |
| XL5-VHL-2 | PEG-based | 39 | 81 | ~10 | [9] |
| XL5-VHL-7 | Alkyl | 19 | 88 | ~5 | [9] |
In this study, an alkyl linker demonstrated improved potency for hRpn13 degradation compared to a PEG-based linker.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of VHL-recruiting PROTACs.
PROTAC Synthesis
The synthesis of PROTACs is a multi-step process that can be performed in solution or on a solid phase. Solid-phase synthesis is often preferred for the rapid generation of PROTAC libraries with diverse linkers.[10]
General Protocol for Solid-Phase Synthesis of a VHL-Recruiting PROTAC:
-
Immobilization of VHL Ligand:
-
Swell a suitable resin (e.g., aminomethylated polystyrene resin) in a solvent like N,N-dimethylformamide (DMF).
-
Couple a carboxylic acid-functionalized VHL ligand to the resin using a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA).
-
Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH) and dry under vacuum.
-
-
Linker Attachment:
-
Swell the VHL ligand-functionalized resin in DMF.
-
If the linker has a protecting group (e.g., Boc), deprotect it using appropriate conditions (e.g., trifluoroacetic acid in DCM for Boc).
-
Couple the desired linker building block (e.g., an amino-PEG-acid) to the deprotected amine on the VHL ligand using standard peptide coupling conditions.
-
Wash the resin as described above.
-
-
POI Ligand Coupling:
-
Deprotect the terminal functional group of the attached linker.
-
Couple a carboxylic acid-functionalized POI ligand to the deprotected linker using coupling agents.
-
Wash the resin thoroughly.
-
-
Cleavage and Purification:
-
Cleave the final PROTAC from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Precipitate the crude PROTAC in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Click Chemistry for PROTAC Synthesis:
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the final ligation step in PROTAC synthesis.[7]
-
Preparation of Precursors: Synthesize the VHL ligand with a terminal alkyne and the POI ligand with a terminal azide (B81097) (or vice versa).
-
CuAAC Reaction: React the two precursors in the presence of a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Purification: Purify the resulting triazole-linked PROTAC by chromatography.
Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9]
Caption: A typical experimental workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.
-
Biophysical Assays for Ternary Complex Characterization
Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.
Surface Plasmon Resonance (SPR):
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the VHL-coated surface to determine the binding affinity (K_D_) and kinetics (k_on_, k_off_) of the PROTAC-VHL interaction.
-
Ternary Complex Analysis: Inject a series of concentrations of the POI alone to confirm no direct binding to VHL. Then, inject a mixture of a fixed, saturating concentration of the PROTAC and varying concentrations of the POI over the VHL-coated surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. The cooperativity (α) of the ternary complex can be calculated by comparing the affinity of the POI to the VHL-PROTAC binary complex with its affinity to VHL alone.
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (K_D_, stoichiometry, enthalpy, and entropy).
Protocol:
-
Sample Preparation: Prepare solutions of the VHL complex and the POI in a matched buffer. The PROTAC is typically dissolved in the same buffer.
-
Binary Titrations: Perform two separate experiments: titrate the PROTAC into the VHL solution and titrate the PROTAC into the POI solution to determine the thermodynamics of the binary interactions.
-
Ternary Titration: To measure the affinity of the POI for the VHL-PROTAC complex, titrate the POI into a solution containing a pre-formed binary complex of VHL and the PROTAC.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters of ternary complex formation.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
AlphaLISA is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.
Protocol:
-
Reagent Preparation: Use tagged versions of the VHL complex (e.g., His-tagged) and the POI (e.g., GST-tagged). Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
-
Assay Setup: In a microplate, mix the tagged VHL complex, the tagged POI, and the PROTAC at various concentrations.
-
Bead Addition: Add the acceptor and donor beads to the mixture.
-
Incubation and Reading: Incubate the plate in the dark. If a ternary complex is formed, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal that can be read on a plate reader.
Conclusion
The linker is a critical component of VHL-recruiting PROTACs, with a profound impact on their biological activity and pharmaceutical properties. A thorough understanding of the structure-activity relationships of different linker types is essential for the rational design of potent and selective protein degraders. This guide has provided a comprehensive overview of the key considerations in VHL-recruiting PROTAC linker design, along with detailed experimental protocols for their synthesis and characterization. By leveraging this knowledge, researchers and drug developers can accelerate the discovery and optimization of novel PROTAC-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pintorajs.vercel.app [pintorajs.vercel.app]
- 7. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Utilization of (S,R,S)-AHPC-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG1-N3 is a key bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This molecule incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a short polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) group.[1][2] The azide functionality allows for the covalent attachment of a target protein-binding ligand (warhead) through highly efficient and bioorthogonal "click chemistry" reactions.[3]
These application notes provide detailed protocols for the use of this compound in the synthesis of PROTACs via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Additionally, it outlines the underlying biological mechanism and the general workflow for the development and validation of the resulting PROTACs.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Synonyms | VH032-PEG1-N3 | [3] |
| CAS Number | 2101200-09-1 | [1] |
| Molecular Formula | C₂₆H₃₅N₇O₅S | [1] |
| Molecular Weight | 557.67 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | DMSO: 100 mg/mL (179.32 mM) (ultrasonication may be required) | [3] |
| Water: < 0.1 mg/mL (insoluble) | [3] | |
| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. | [3] |
Note: For in vivo experiments, it is recommended to prepare fresh solutions. A suggested solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
The PROTAC Mechanism: Hijacking the VHL E3 Ligase Pathway
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Experimental Protocols: PROTAC Synthesis
The azide group of this compound allows for its conjugation to a warhead containing a terminal alkyne (for CuAAC) or a strained alkyne like dibenzocyclooctyne (DBCO) (for SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic, necessitating careful purification of the final product.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-chelating ligand to improve efficiency and reduce cytotoxicity)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized warhead in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add this compound (1.0 equivalent) and the alkyne-functionalized warhead (1.0-1.2 equivalents).
-
Add the reaction solvent to achieve a final concentration of 1-10 mM.
-
(Optional) If using THPTA, add it to the reaction mixture at a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, purify the PROTAC product using reverse-phase HPLC to remove the copper catalyst and unreacted starting materials.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio (Azide:Alkyne) | 1:1.2 |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Typical Yield | >70% |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry reaction is ideal for biological applications as it avoids the use of a cytotoxic catalyst.
Materials:
-
This compound
-
DBCO-functionalized warhead
-
Biocompatible solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized warhead in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add this compound (1.0-1.5 equivalents) and the DBCO-functionalized warhead (1.0 equivalent).
-
Add the reaction solvent. The final concentration of DMSO should be kept below 20% if working with biological molecules to avoid denaturation.
-
-
Reaction Conditions:
-
Purification:
-
Purify the PROTAC product using reverse-phase HPLC.
-
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio (Azide:DBCO) | 1.2:1 |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Typical Yield | >80% |
PROTAC Development and Validation Workflow
The development of a novel PROTAC is a multi-step process that involves synthesis, biochemical and cellular characterization, and validation of the mechanism of action.
Key Validation Experiments
-
Ternary Complex Formation: Biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can be used to confirm and quantify the formation of the POI-PROTAC-VHL ternary complex.[7]
-
Target Protein Degradation: The most common method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein.
-
Western Blotting: A standard technique to visualize and semi-quantify the decrease in target protein levels in response to PROTAC treatment.
-
ELISA: A more quantitative method for measuring target protein concentration.
-
Mass Spectrometry-based Proteomics: Provides an unbiased and global view of protein level changes, allowing for the assessment of both on-target degradation and potential off-target effects.
-
-
Cellular Potency: Dose-response experiments are performed to determine the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[8]
-
Mechanism of Action:
-
Ubiquitination Assays: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of VHL-based PROTACs. Its azide functionality enables the efficient and modular assembly of PROTAC libraries using click chemistry. The detailed protocols and workflow provided in these application notes are intended to guide researchers in the successful design, synthesis, and validation of novel protein degraders for therapeutic and research applications. The careful selection of the appropriate click chemistry reaction and rigorous validation of the resulting PROTACs are essential for the development of potent and selective targeted protein degraders.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-PEG1-N3 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG1-N3 is a synthetic E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG1) linker that terminates in a reactive azide (B81097) (-N3) group.[1][2][3][4] This terminal azide enables the covalent conjugation of this compound to a target protein ligand functionalized with an alkyne group, employing the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] This modular approach facilitates the rapid synthesis of diverse PROTAC libraries for targeted protein degradation studies.[5][6][7]
The resulting PROTAC molecule is designed to simultaneously bind to a target protein of interest (POI) and the VHL E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The "click chemistry" platform offers a robust and high-yielding method for the synthesis of these bifunctional molecules.[8]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H40N8O6S | Inferred from structure |
| Molecular Weight | 616.73 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, DMF | General observation for similar compounds |
| Storage | Store at -20°C or -80°C | [1] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol details the procedure for conjugating this compound to an alkyne-functionalized protein of interest (POI) ligand to synthesize a PROTAC.
Materials
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial
Equipment
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for product characterization
Experimental Workflow
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 in deionized water (e.g., 50 mM).
-
Prepare a stock solution of THPTA or TBTA in a suitable solvent (e.g., 50 mM in DMSO/water).
-
Freshly prepare a stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (1.0 eq).
-
Add the alkyne-functionalized POI ligand solution (1.0-1.2 eq).
-
Add the THPTA or TBTA solution (0.1-1.0 eq).
-
Add the CuSO4 solution (0.1-0.5 eq).
-
Add sufficient DMSO to ensure all components remain in solution.
-
-
Reaction Initiation and Progression:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0-5.0 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reaction times typically range from 1 to 16 hours.
-
-
Purification and Characterization:
-
Upon completion, the reaction mixture can be diluted with DMSO and purified by preparative reverse-phase HPLC.
-
The fractions containing the desired product are collected and lyophilized.
-
The identity and purity of the final PROTAC product should be confirmed by mass spectrometry and analytical HPLC.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for CuAAC in the context of PROTAC synthesis. Yields are highly dependent on the specific substrates and purification methods.
| Parameter | Typical Range | Reference |
| Reactant Concentration | 1-100 mM | [8] |
| Equivalents of Alkyne | 1.0 - 1.5 eq | General practice |
| Equivalents of CuSO4 | 0.1 - 0.5 eq | [8] |
| Equivalents of Ligand (THPTA/TBTA) | 0.1 - 1.0 eq | General practice |
| Equivalents of Sodium Ascorbate | 1.0 - 5.0 eq | [8] |
| Reaction Time | 1 - 16 hours | [8] |
| Typical Yield | 55 - 90% | [6] |
PROTAC Mechanism of Action
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | - Incomplete reaction- Degradation of reagents- Suboptimal reagent concentrations | - Increase reaction time- Use freshly prepared sodium ascorbate- Optimize the stoichiometry of reactants, particularly the copper catalyst and ligand |
| Side Product Formation | - Oxidation of the alkyne or other functional groups | - Ensure thorough degassing of the reaction mixture- Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) oxidation state |
| Difficulty in Purification | - Similar retention times of product and starting materials | - Optimize the HPLC gradient to improve separation- Consider alternative purification methods such as flash chromatography if applicable |
Conclusion
This compound is a valuable reagent for the modular synthesis of VHL-based PROTACs. The copper(I)-catalyzed azide-alkyne click chemistry provides a reliable and efficient method for conjugating this VHL ligand-linker construct to a variety of alkyne-modified target protein ligands. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
- 1. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Propargyl-PEG3-CH2COOH | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for the Synthesis of PROTACs using (S,R,S)-AHPC-PEG1-N3
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A typical PROTAC is composed of a ligand that binds to the target POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
(S,R,S)-AHPC-PEG1-N3 is a pre-synthesized E3 ligase ligand-linker conjugate that streamlines the development of PROTACs.[6] It incorporates three key features:
-
(S,R,S)-AHPC Ligand : A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[7][8][9]
-
PEG1 Linker : A single polyethylene (B3416737) glycol unit that enhances aqueous solubility and provides flexibility, which is critical for optimizing the geometry of the ternary complex.[7][10]
-
Terminal Azide (N3) : A functional group that serves as a reactive handle for "click chemistry," enabling efficient and specific conjugation to a POI ligand functionalized with a corresponding alkyne group.[6][11]
These application notes provide detailed protocols for the synthesis and evaluation of VHL-recruiting PROTACs using this compound.
Physicochemical and Handling Information
Proper handling and storage of this compound are crucial for successful PROTAC synthesis. The table below summarizes its key properties.
| Property | Value | Reference |
| Synonyms | VH032-PEG1-N3; VHL Ligand-Linker Conjugate 9 | [6] |
| Molecular Formula | C28H38N6O6S | N/A |
| Molecular Weight | 586.70 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | ≥98% (typically verified by HPLC) | [2] |
| Solubility | Soluble in DMF, DMSO | [12] |
| Storage Conditions | Store at -20°C for 1 month or -80°C for 6 months to ensure stability. | [6] |
| Reactive Group | Azide (N3) | [6] |
| Primary Application | Click chemistry conjugation for PROTAC synthesis | [6] |
PROTAC Mechanism of Action
PROTACs synthesized from this compound function by recruiting the VHL E3 ligase to a specific protein of interest. The following diagram illustrates this catalytic cycle.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final conjugation step to synthesize a PROTAC by reacting this compound with an alkyne-functionalized POI ligand. This reaction, a type of "click chemistry," is highly efficient and specific.[6][13]
Materials:
-
This compound
-
Alkyne-functionalized POI ligand (ensure high purity)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous conditions)[14]
-
Solvents: Anhydrous Dimethylformamide (DMF) or a mixture of t-BuOH/H2O[12]
-
Nitrogen or Argon gas
-
Purification supplies (preparative HPLC)
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., DMF or t-BuOH/H2O 4:1).
-
Degassing: Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water) and copper(II) sulfate (e.g., 20 mM in water). If using THPTA, pre-mix the CuSO4 with THPTA (5 equivalents to Cu) to stabilize the catalyst.[14]
-
Initiation of Reaction: To the reaction mixture from step 1, add the CuSO4 solution (0.1 equivalents). Vortex briefly. Then, add the sodium ascorbate solution (1.0-2.0 equivalents) to initiate the reaction.[14] The solution may change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Incubation: Seal the vial and stir the reaction at room temperature. Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. Look for the disappearance of starting materials and the appearance of a new peak corresponding to the mass of the final PROTAC product.
-
Purification: Upon completion, quench the reaction with a small amount of EDTA solution to chelate the copper catalyst. Dilute the mixture with a suitable solvent (e.g., DMSO) and purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC molecule.[2]
-
Final Characterization: Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid. Confirm its identity and purity using analytical LC-MS and NMR spectroscopy.[2]
Protocol 2: Cellular Target Degradation Assay via Western Blot
This protocol is used to determine the efficacy of the newly synthesized PROTAC in degrading its target protein within a cellular context.[1]
Materials:
-
Relevant cell line (e.g., a cancer cell line expressing the POI)
-
Cell culture medium and supplements
-
Synthesized PROTAC, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10,000 nM). Also include a vehicle control (DMSO only).
-
Incubation: Remove the old medium from the cells and replace it with the PROTAC-containing medium. Incubate for a predetermined time course (e.g., 16-24 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities using image analysis software (e.g., ImageJ). Determine the PROTAC concentration that results in 50% degradation (DC50) and the maximum degradation level (Dmax).
PROTAC Development Workflow
The development of a novel PROTAC is a multi-step process that spans from chemical synthesis to biological validation.
Data Presentation
Quantitative analysis is key to evaluating PROTAC performance. Data from degradation assays should be tabulated to facilitate comparison between different compounds or conditions.
Table 1: Representative Target Degradation Data
| PROTAC Concentration (nM) | % Target Protein Remaining (vs. Vehicle) |
| Vehicle | 100% |
| 1 | 85% |
| 10 | 42% |
| 100 | 15% |
| 1000 | 18% |
| 10000 | 35% |
Note: The increase in protein levels at high concentrations is known as the "hook effect," a common phenomenon with PROTACs.
Table 2: Summary of PROTAC Efficacy Parameters
| PROTAC Compound | Target POI | Cell Line | DC50 (nM) | Dmax (%) |
| Example-01 | BRD4 | MCF-7 | 12.5 | >90% |
| Example-02 | STAT3 | HEK293T | 25.8 | >85% |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation observed.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for PROTACs Utilizing (S,R,S)-AHPC-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][] This approach offers a distinct advantage over traditional inhibitors by eliminating the target protein entirely.[6]
(S,R,S)-AHPC-PEG1-N3 is a key building block for PROTAC synthesis. It comprises the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a single polyethylene (B3416737) glycol (PEG) unit linker, which is terminated with an azide (B81097) (N3) group.[7] The azide moiety allows for facile and efficient conjugation to a warhead (a ligand for the POI) containing a compatible reactive group, such as an alkyne, via click chemistry.[7] This modular nature streamlines the synthesis of novel PROTACs for a multitude of protein targets.
These application notes provide a comprehensive experimental workflow and detailed protocols for the design, synthesis, and evaluation of PROTACs constructed with this compound.
PROTAC Mechanism of Action
The fundamental principle of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into close proximity to form a ternary complex.[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]
PROTAC-mediated protein degradation pathway.
Experimental Workflow
A systematic approach is crucial for the successful development and validation of a novel PROTAC. The workflow begins with the synthesis of the PROTAC and its inactive control, followed by a series of in vitro and cell-based assays to confirm its mechanism of action and efficacy.
A typical experimental workflow for PROTAC development.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes the conjugation of this compound to an alkyne-functionalized warhead for a hypothetical Protein of Interest (POI-X) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-functionalized POI-X ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Reverse-phase HPLC for purification
Protocol:
-
Dissolve the alkyne-functionalized POI-X ligand (1.0 eq) and this compound (1.1 eq) in DMSO.
-
In a separate vial, prepare a fresh solution of CuSO₄ (0.1 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Characterize the final PROTAC by high-resolution mass spectrometry and NMR.
Note: An inactive control PROTAC should also be synthesized. A common strategy is to use a stereoisomer of the E3 ligase ligand that does not bind to VHL, thereby preventing ternary complex formation.[9]
Binary Binding Affinity Assays
Before assessing the PROTAC's ability to induce degradation, it is essential to confirm that the warhead and the E3 ligase ligand retain their binding affinity for their respective targets after conjugation.
Methods:
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (kon and koff) and affinity (KD) of the PROTAC to the purified POI-X and VHL proteins.[10]
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding (KD, ΔH, and ΔS).[10]
-
Fluorescence Polarization (FP): A solution-based technique to measure binding affinity, particularly useful for high-throughput screening.[11]
| Assay | Parameter Measured | Typical Values for Active PROTACs |
| SPR | KD (POI-X) | 1-500 nM |
| SPR | KD (VHL) | 1-500 nM |
| ITC | KD (POI-X or VHL) | 1-1000 nM |
| FP (Competition) | IC50 (POI-X or VHL) | 1-1000 nM |
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[12]
Methods:
-
NanoBRET™/TR-FRET: These proximity-based assays measure the interaction between the POI and E3 ligase in live cells or in vitro.[12][13] A signal is generated when the two proteins are brought into close proximity by the PROTAC.
-
Co-immunoprecipitation (Co-IP): Demonstrates the PROTAC-dependent association of the endogenous POI-X and VHL in a cellular context.[11]
| Assay | Metric | Expected Outcome for Active PROTAC |
| NanoBRET™ | BRET Ratio | Dose-dependent increase |
| TR-FRET | FRET Ratio | Dose-dependent increase |
| Co-IP | POI-X pulldown with VHL Ab | Increased band intensity |
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.
Methods:
-
In Vitro Ubiquitination Assay: This reconstituted system includes the purified POI-X, VHL-E3 ligase complex, E1 and E2 enzymes, ubiquitin, and ATP. The reaction is initiated by the addition of the PROTAC, and ubiquitination is assessed by Western blot.[8]
-
Cellular Ubiquitination Assay: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. The POI-X is then immunoprecipitated, and the ubiquitination status is determined by Western blot using an anti-ubiquitin antibody.[8]
| Assay Type | Method | Readout |
| In Vitro | Western Blot (anti-POI-X) | Appearance of higher molecular weight bands |
| Cellular | IP-Western (anti-Ub) | Increased smear of high MW species |
Cellular Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein in cells.
Methods:
-
Western Blot: The most common method to quantify the reduction in POI-X levels after PROTAC treatment.[6] This allows for the determination of key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
-
Mass Spectrometry-based Proteomics: Provides a global and unbiased view of protein level changes, confirming the degradation of the intended target and identifying potential off-target effects.[13]
-
HiBiT Lytic Detection System: A sensitive and quantitative bioluminescent assay to measure the amount of remaining target protein in cell lysates.
| Parameter | Definition | Typical Values for a Potent PROTAC |
| DC50 | Concentration for 50% degradation of the POI | < 100 nM |
| Dmax | Maximum percentage of protein degradation | > 80% |
Protocol: Western Blot for PROTAC-Induced Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and the inactive control for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific for POI-X overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the POI-X signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.
Downstream Phenotypic Assays
Once target degradation is confirmed, the biological consequences can be assessed. These assays are highly dependent on the function of the POI.
Examples:
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®): To determine if the degradation of an oncogenic protein leads to reduced cancer cell viability.
-
Apoptosis Assays (e.g., Annexin V staining): To assess if protein degradation induces programmed cell death.
-
Reporter Gene Assays: If the POI is a transcription factor, a reporter assay can measure the downstream effects on gene expression.
Conclusion
The development of PROTACs using building blocks like this compound offers a powerful strategy for targeted protein degradation. A rigorous and systematic experimental approach, encompassing synthesis, binding studies, ternary complex formation, ubiquitination, and degradation assays, is essential for the successful development of potent and selective PROTACs. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and validate novel PROTACs for therapeutic and research applications.
References
- 1. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Protein Degradation and PROTACs [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation [promega.com]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Characterization of (S,R,S)-AHPC-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of (S,R,S)-AHPC-PEG1-N3, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a single polyethylene (B3416737) glycol (PEG) unit with a terminal azide (B81097) functional group, making it suitable for "click chemistry" ligation to a target protein ligand.[1][2]
Accurate characterization of this linker is crucial for ensuring the quality and reproducibility of PROTAC synthesis and subsequent biological studies. The following protocols outline standard analytical methods for verifying the identity, purity, and stability of this compound.
Overview of Analytical Methods
A panel of analytical techniques is recommended for the comprehensive characterization of this compound. These methods provide orthogonal information to confirm the chemical structure and assess the purity of the material.
| Analytical Method | Parameter Measured | Typical Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity and Stability | >95% purity |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight and Identity | [M+H]⁺, [M+Na]⁺ ions corresponding to the expected molecular weight |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure and Identity | ¹H and ¹³C NMR spectra consistent with the proposed structure |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %S values within ±0.4% of the theoretical values |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for determining the purity of this compound.
Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid, HPLC grade
-
This compound sample
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA or 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% TFA or 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
LC-MS Analysis Workflow
Caption: The general workflow for LC-MS analysis.
Instrumentation and Reagents:
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
This compound sample
Protocol:
-
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A rapid gradient can be used, for example, 10-90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the mass spectrum of the major peak.
-
Identify the molecular ions, typically [M+H]⁺ and/or [M+Na]⁺.
-
Compare the observed m/z values with the theoretical values for this compound (C₂₆H₃₅N₇O₅S, Molecular Weight: 557.67 g/mol ).
-
| Ion | Theoretical m/z |
| [M+H]⁺ | 558.25 |
| [M+Na]⁺ | 580.23 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the chemical structure of this compound.
NMR Experiment Workflow
Caption: A standard workflow for NMR experiments.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
-
Acquire a ¹³C NMR spectrum. Key parameters include:
-
Number of scans: 1024 or more
-
Proton decoupling
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the structure.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
The spectra should be consistent with the known structure of this compound.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula.
Protocol:
-
Submit a dried, pure sample (typically 2-5 mg) of this compound to an analytical services laboratory for CHNS analysis.
-
Compare the experimental percentages of C, H, and N with the theoretical values.
Theoretical Elemental Composition for C₂₆H₃₅N₇O₅S:
-
Carbon (C): 55.99%
-
Hydrogen (H): 6.33%
-
Nitrogen (N): 17.58%
-
Sulfur (S): 5.75%
The experimental values should be within ±0.4% of the theoretical values.
Summary of Characterization Data
The following table summarizes the expected analytical data for this compound.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | HPLC | ≥95% |
| Molecular Weight | LC-MS (ESI+) | [M+H]⁺ = 558.25 ± 0.2 |
| Identity | ¹H and ¹³C NMR | Conforms to structure |
| Elemental Composition | CHNS Analysis | C, H, N, S ± 0.4% of theoretical |
By following these protocols, researchers can confidently verify the quality of their this compound starting material, which is a critical step in the successful development of potent and selective PROTAC degraders.
References
Application Notes and Protocols for (S,R,S)-AHPC-PEG1-N3 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG1-N3 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This molecule incorporates a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a single polyethylene (B3416737) glycol (PEG) unit linker with a terminal azide (B81097) (N3) group.[1] The azide functionality allows for the straightforward conjugation to a target protein-binding ligand via click chemistry, creating a heterobifunctional PROTAC.
PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven mechanism offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and the ability to act catalytically. The physicochemical properties of the linker, such as the PEG unit in this compound, can influence the solubility and cell permeability of the final PROTAC molecule.
These application notes provide essential information on the solubility of this compound and detailed protocols for its use in the synthesis of PROTACs and their subsequent evaluation in in vitro assays.
Quantitative Data Summary
The solubility of this compound is a critical factor for its handling and use in in vitro experiments. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 179.32 | Requires sonication for complete dissolution. Use of hygroscopic DMSO can impact solubility. |
| Water | < 0.1 | - | Considered insoluble. |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO to your weighed powder).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved. Intermittent vortexing may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
General Protocol for In Vitro Cell-Based Assays
This protocol outlines a general workflow for treating cultured cells with a PROTAC synthesized from this compound to assess target protein degradation.
Materials:
-
Cultured cells expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC synthesized using this compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot, reagents for cell viability assays)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. The seeding density will vary depending on the cell line and the duration of the experiment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the PROTAC stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC treatment.
-
Remove the old medium from the cells and replace it with the medium containing the PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 8, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized to observe maximal protein degradation.
-
-
Downstream Analysis:
-
Protein Degradation Analysis (Western Blot):
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
Cell Viability Assay (e.g., MTT or CCK-8):
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxic effects of the PROTAC.
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of a VHL-recruiting PROTAC and a typical experimental workflow for its evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for in vitro PROTAC evaluation.
References
Application Notes and Protocols for (S,R,S)-AHPC-PEG1-N3 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG1-N3 is a key chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in cancer research. This molecule is a pre-functionalized building block consisting of (S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a single polyethylene (B3416737) glycol (PEG) unit terminating in an azide (B81097) (N3) group.[1][2] The azide group serves as a chemical handle for "click chemistry," enabling the straightforward and efficient conjugation of this VHL ligand to a target protein ligand of interest.[1]
PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest (POIs) that are implicated in cancer pathogenesis.[3][4] By recruiting the VHL E3 ligase to a specific cancer-driving protein, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[3][4] This event-driven pharmacology offers a distinct advantage over traditional inhibitors, as it can eliminate the entire target protein, including its non-enzymatic functions, and can be effective at sub-stoichiometric concentrations.
This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis and evaluation of novel PROTACs for cancer research.
Mechanism of Action: VHL-based PROTACs
The general mechanism of a PROTAC synthesized using this compound is a two-step process that leads to the degradation of a target oncoprotein.
-
Ternary Complex Formation: The PROTAC, consisting of the (S,R,S)-AHPC moiety, a linker, and a ligand for the protein of interest (POI), simultaneously binds to both the VHL E3 ligase and the POI within the cell. This brings the E3 ligase and the target protein into close proximity, forming a ternary complex.
-
Ubiquitination and Proteasomal Degradation: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional POI molecules.
Applications in Cancer Research
PROTACs constructed with this compound can be developed to target a wide array of oncoproteins that are otherwise considered "undruggable" or for which traditional inhibitors have led to drug resistance. Potential applications include:
-
Targeting Mutated Oncoproteins: Developing degraders for specific mutant proteins that drive cancer, such as KRAS G12C.
-
Degrading Scaffolding Proteins: Eliminating non-enzymatic scaffolding proteins that are crucial for oncogenic signaling pathways.
-
Overcoming Drug Resistance: Creating degraders for proteins that have developed resistance to conventional inhibitors.
-
Modulating Transcription Factors: Targeting transcription factors that are central to tumor growth and survival but are difficult to inhibit with small molecules.
Data Presentation: Representative Degradation Data for VHL-based PROTACs
The following tables summarize hypothetical, yet representative, quantitative data for a novel PROTAC, "Compound X," synthesized using this compound to target an oncoprotein, "Protein Y," in different cancer cell lines. This data is illustrative of what researchers might aim to generate.
Table 1: In Vitro Degradation of Oncoprotein Y by Compound X
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| Cell Line A | Pancreatic Cancer | 50 | 95 |
| Cell Line B | Non-Small Cell Lung Cancer | 120 | 90 |
| Cell Line C | Colorectal Cancer | 85 | 92 |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
Table 2: Cellular Activity of Compound X
| Cell Line | IC50 (nM) (Cell Viability) |
| Cell Line A | 75 |
| Cell Line B | 150 |
| Cell Line C | 100 |
-
IC50: The concentration of the PROTAC that inhibits 50% of cell viability.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound. Specific conditions will need to be optimized for each target protein and ligand.
Protocol 1: Synthesis of a PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with a target protein ligand containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Appropriate solvents for purification (e.g., dichloromethane (B109758), methanol)
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMSO and water.
-
In a separate vial, prepare a fresh solution of copper(I) catalyst by mixing CuSO4·5H2O (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water. The addition of a copper ligand like THPTA (0.1 equivalents) is recommended to improve efficiency and reduce side reactions.
-
Add the copper(I) catalyst solution to the solution containing the ligand and the azide.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by NMR and HRMS.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cancer cells.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM). Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a DMSO-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the DMSO control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 3: Cell Viability Assay
This protocol is to determine the effect of the PROTAC on the viability of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the PROTAC concentration to calculate the IC50 value.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Experimental Workflow for PROTAC Development
Caption: Workflow for PROTAC design, synthesis, and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2101200-09-1|Active Biopharma Corp [activebiopharma.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation using (S,R,S)-AHPC-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite assembly brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
(S,R,S)-AHPC-PEG1-N3 is a pre-synthesized chemical building block designed to streamline the development of PROTACs. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a single polyethylene (B3416737) glycol (PEG) unit linker. The linker is terminated with an azide (B81097) (N3) group, enabling facile conjugation to a POI ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This modular approach allows for the rapid synthesis of novel PROTACs for various POIs.
These application notes provide detailed protocols for the synthesis of a PROTAC using this compound and for the subsequent cellular evaluation of target protein degradation.
Mechanism of Action
The fundamental principle of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative data for PROTACs targeting various proteins, synthesized using VHL-PEG linkers.
Disclaimer: The following data is representative of PROTACs with VHL-PEG linkers and is provided for illustrative purposes. Actual DC50 and Dmax values for PROTACs synthesized with this compound will be target- and cell line-dependent and must be determined experimentally.
Table 1: Illustrative Degradation Data for VHL-based PROTACs
| Target Protein | PROTAC Example | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MZ1 | HeLa | ~25 | >90 | [1] |
| BTK | MT-802 | Mino | ~12 | >99 | [2] |
| FKBP12 | RC32 | Hep3B | 0.9 | ~95 | [3] |
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to a POI ligand containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-butanol, water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
Prepare a stock solution of TBTA or THPTA in DMSO/tert-butanol (3:1 v/v).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized POI ligand (1 equivalent).
-
Add the this compound solution (1-1.2 equivalents).
-
Add the TBTA or THPTA solution (0.1-0.3 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
-
Initiation of Click Reaction:
-
Add the CuSO4 solution (0.1 equivalents).
-
Add the sodium ascorbate solution (0.2-0.5 equivalents).
-
The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of EDTA solution to chelate the copper.
-
Dilute the reaction mixture with DMSO and water.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a synthesized PROTAC.[4][5]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours).[5]
-
Include a vehicle control (DMSO) and a positive control (e.g., PROTAC + MG132) to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: HiBiT Lytic Assay for Quantitative Protein Degradation
This bioluminescence-based assay provides a high-throughput method for quantifying protein degradation.[6] This protocol assumes the use of a cell line where the POI is endogenously tagged with the HiBiT peptide.
Materials:
-
HiBiT-tagged POI cell line
-
White, opaque 96-well or 384-well assay plates
-
Synthesized PROTAC stock solution (in DMSO)
-
Nano-Glo® HiBiT® Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-POI cells into a white, opaque multi-well plate.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the PROTAC solutions to the cells and incubate for the desired time course (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Lysis and Luminescence Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point.
-
Plot the percent remaining protein versus time for each concentration to determine degradation kinetics.
-
Plot the percent remaining protein versus PROTAC concentration at a fixed time point to determine the DC50 and Dmax values.
-
Signaling Pathways
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. The specific pathways affected will depend on the function of the targeted protein.
-
BRD4 Degradation: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of oncogenes like c-Myc. Degradation of BRD4 leads to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[7]
-
BTK Degradation: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. Degradation of BTK inhibits BCR signaling and downstream pathways like NF-κB, leading to apoptosis in malignant B-cells.[8]
-
FKBP12 Degradation: FK506-binding protein 12 (FKBP12) is a negative regulator of the bone morphogenetic protein (BMP) signaling pathway. Degradation of FKBP12 enhances BMP signaling, leading to increased phosphorylation of SMAD proteins and subsequent apoptosis in multiple myeloma cells.[3][9]
By providing a versatile and efficient method for PROTAC synthesis, this compound serves as a valuable tool for researchers to explore the therapeutic potential of targeted protein degradation across a wide range of diseases.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S,R,S)-AHPC-PEG1-N3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (S,R,S)-AHPC-PEG1-N3, a key reagent in PROTAC® research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: There are slightly varying recommendations from different suppliers. For optimal stability, it is recommended to store the solid compound at 2-8°C for short-term storage. For long-term storage, -20°C is advisable. Always refer to the certificate of analysis provided by the supplier.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] To minimize degradation, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (179.32 mM), though ultrasonic treatment may be necessary to achieve full dissolution.[1] It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1] The compound has very low solubility in water (< 0.1 mg/mL).[1]
Q4: Is this compound sensitive to light or moisture?
A4: While specific data on light and moisture sensitivity for this exact compound is limited, it is good laboratory practice to protect all chemical reagents from light and moisture, especially when in solution. For some similar compounds, storage under nitrogen and protection from light is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution after thawing. | The compound may have limited solubility at lower temperatures or the solvent may have absorbed water. | Gently warm the solution and use sonication to aid dissolution.[1] Ensure you are using anhydrous, high-quality solvents. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from solid material. For in vivo experiments, it is recommended to prepare and use the working solution on the same day.[1] |
| Difficulty dissolving the compound. | The compound may require assistance to fully dissolve. | Use ultrasonic treatment to aid dissolution in DMSO.[1] Ensure the solvent is fresh and of high purity. |
| Low yield in click chemistry reaction. | The azide (B81097) functional group may have degraded. | Ensure the compound has been stored correctly and for no longer than the recommended period. Consider using a fresh batch of the compound for sensitive reactions. |
Stability and Storage Summary
| Form | Storage Temperature | Duration | Notes |
| Solid | 2-8°C | Short-term | Recommended by some suppliers for the solid powder.[4][5][6] |
| Solid | -20°C | Long-term | Recommended for optimal long-term stability. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2][3] |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage of solutions.[1][2][3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or temperature-controlled chamber
-
Autosampler vials
Methodology:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the stock solution by HPLC to determine the initial purity and peak area of the compound. This will serve as your baseline.
-
Sample Aliquoting and Storage: Aliquot the remaining stock solution into several autosampler vials. Store these vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage and handling workflow.
References
Technical Support Center: Troubleshooting (S,R,S)-AHPC-PEG1-N3 Click Chemistry Reactions
Welcome to the technical support center for (S,R,S)-AHPC-PEG1-N3 click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this specific VHL ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a molecule used in the development of proteolysis-targeting chimeras (PROTACs). It consists of the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG1) linker that is terminated with an azide (B81097) group (-N3). The azide group allows for its conjugation to a target protein ligand containing an alkyne group via a click chemistry reaction.
Q2: What type of click chemistry reaction does this compound undergo?
This compound is primarily used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage with an alkyne-functionalized molecule.
Q3: What are the critical components of a CuAAC reaction with this compound?
A typical CuAAC reaction involves:
-
An azide: this compound
-
An alkyne: Your target protein ligand with a terminal alkyne.
-
A copper(I) catalyst: Often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent: Commonly sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) state.
-
A copper-chelating ligand: Such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) to stabilize the Cu(I) catalyst and improve reaction efficiency.
-
An appropriate solvent system: A variety of solvents can be used, often including water-miscible organic solvents like DMSO, DMF, or t-butanol.
Q4: How can I monitor the progress of my click reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is one of the most common issues in CuAAC reactions. The following flowchart can guide your troubleshooting process.
| Potential Cause | Recommended Solution |
| Copper Catalyst Inactivation | The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state. Ensure all solutions are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Prepare the sodium ascorbate solution fresh for each experiment, as it can degrade upon storage. |
| Improper Ligand to Copper Ratio | The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. A suboptimal ratio can lead to poor yields. A 5:1 ligand to copper ratio is often recommended for efficient catalysis. |
| Poor Reagent Quality | The purity of this compound and the alkyne partner is crucial. Ensure this compound has been stored correctly (at -20°C or -80°C) to prevent degradation. The alkyne starting material should be of high purity. |
| Low Reactant Concentrations | Click reactions are concentration-dependent. If working with very dilute solutions, consider increasing the concentration of the reactants or allowing for longer reaction times. |
| Incompatible Buffer System | Buffers containing coordinating species can interfere with the copper catalyst. Avoid Tris-based buffers. Phosphate-buffered saline (PBS) or HEPES are generally good choices. |
Problem 2: Presence of Side Products
The most common side reaction is the homocoupling of the alkyne starting material (Glaser coupling).
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling | This side reaction is also catalyzed by copper. Ensure that the reaction is performed under an inert atmosphere to minimize oxygen, which promotes this side reaction. The use of a sufficient excess of sodium ascorbate can also help to suppress alkyne homocoupling. |
| Degradation of Reactants | While the (S,R,S)-AHPC moiety has been shown to be relatively stable, harsh reaction conditions could potentially lead to degradation. Avoid excessive heating and prolonged reaction times if possible. Monitor the stability of your starting materials under the reaction conditions without the other reactant. |
Experimental Protocols
Representative Protocol for CuAAC Reaction
This protocol is a general guideline and may require optimization for your specific alkyne-containing molecule.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule (1 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the reaction solvent (e.g., a mixture of t-butanol and water, or DMSO and water).
-
Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.
-
In a separate tube, premix the CuSO₄ and THPTA solutions to form the catalyst complex.
-
To the degassed reaction mixture, add the sodium ascorbate solution (5 equivalents).
-
Initiate the reaction by adding the premixed CuSO₄/THPTA solution (0.1 equivalents of CuSO₄).
-
Allow the reaction to proceed at room temperature with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by preparative HPLC or column chromatography.
-
Quantitative Data: Typical Reaction Component Concentrations
| Component | Typical Concentration Range | Notes |
| This compound | 1 - 10 mM | Lower concentrations may require longer reaction times. |
| Alkyne Substrate | 1 - 10 mM | A slight excess of the less valuable reagent can be used. |
| CuSO₄ | 0.05 - 0.25 mM | Higher concentrations do not always lead to faster reactions and can increase side reactions. |
| Ligand (e.g., THPTA) | 0.25 - 1.25 mM | A 5:1 molar ratio to CuSO₄ is generally recommended. |
| Sodium Ascorbate | 2.5 - 10 mM | A significant excess is used to maintain a reducing environment. |
Visualizations
General CuAAC Workflow
Technical Support Center: Optimizing (S,R,S)-AHPC-PEG1-N3 Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the yield and efficacy of your (S,R,S)-AHPC-PEG1-N3 based Proteolysis Targeting Chimeras (PROTACs). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to navigate the complexities of PROTAC synthesis and biological validation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to both the chemical synthesis and biological activity of this compound based PROTACs.
FAQs: Synthesis and Chemistry
Q1: What is this compound and what is its primary application? this compound is a functionalized building block used in the synthesis of PROTACs.[1] It consists of three components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The specific stereochemistry is crucial for effective VHL binding.
-
PEG1: A single polyethylene (B3416737) glycol unit that acts as a short, hydrophilic linker.[4]
-
N3 (Azide): A terminal azide (B81097) group that serves as a reactive handle for "click chemistry."[4]
Its primary application is to be coupled with a warhead (a ligand for your protein of interest) that has a corresponding alkyne group, enabling the rapid and efficient synthesis of VHL-recruiting PROTACs.[4][]
Q2: What is the recommended method for coupling this compound to my warhead? The presence of the terminal azide (N3) group makes this compound ideally suited for click chemistry. The most common and recommended method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[4] This reaction forms a stable triazole ring connecting your VHL-linker component to your warhead.[6][7] For this reaction, your warhead must be functionalized with a terminal alkyne. An alternative, copper-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which requires your warhead to contain a strained alkyne, such as DBCO or BCN.[4]
Q3: My CuAAC (click chemistry) reaction yield is low. What are the common causes and how can I improve it? Low yields in CuAAC reactions for PROTAC synthesis can stem from several factors. Refer to the troubleshooting table below for common causes and solutions. A key strategy is to ensure the purity of your starting materials and the exclusion of oxygen, which can interfere with the copper catalyst.
Q4: How should I purify my final PROTAC product? Due to the complexity and often poor physicochemical properties of PROTACs, purification can be challenging. The most effective method is typically reverse-phase high-performance liquid chromatography (RP-HPLC) . This technique allows for the separation of the desired PROTAC from unreacted starting materials and reaction byproducts.
Q5: What are the best practices for storing the this compound reagent? To ensure the stability and reactivity of the azide group, the reagent should be stored under inert gas at low temperatures. Recommended storage conditions are -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months) .[4]
FAQs: Biological Activity & Efficacy
Q1: My PROTAC is pure, but it shows low or no degradation of my target protein. What are the potential reasons? This is a common challenge in PROTAC development. If the synthesis and purity are confirmed, the issue likely lies in the biological activity. Key factors include:
-
Inefficient Ternary Complex Formation: The primary driver of PROTAC efficacy is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] The short PEG1 linker may not provide the optimal length or geometry for your specific target, preventing effective ubiquitination.[9]
-
Poor Cell Permeability: PROTACs are often large molecules that do not easily cross the cell membrane.[10] The physicochemical properties of your warhead combined with the VHL ligand may result in poor cellular uptake.
-
Low E3 Ligase Expression: The chosen E3 ligase (VHL in this case) may not be expressed at sufficient levels in your experimental cell line.
-
"Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the required ternary complex, leading to reduced degradation.[8][10]
Q2: What essential control experiments should I perform to validate my PROTAC's activity? To ensure your results are robust and correctly interpreted, the following controls are critical:
-
Proteasome Inhibitor Control: Pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC should "rescue" the target protein from degradation. This confirms the involvement of the proteasome.
-
Inactive Epimer Control: Synthesize a control PROTAC using an inactive stereoisomer of the AHPC ligand. This control should not induce degradation, demonstrating that the activity is dependent on specific binding to VHL.
-
Warhead-Only Control: Treat cells with the warhead molecule alone (not attached to the linker-ligase) to ensure the observed phenotype is from protein degradation, not just inhibition.
Q3: How do I identify and mitigate the "hook effect"? The hook effect is characterized by a bell-shaped dose-response curve, where degradation decreases at higher PROTAC concentrations.[8] To manage this:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to fully characterize the degradation profile and identify the optimal concentration for maximal degradation (Dmax).[10]
-
Use Optimal Concentrations: For subsequent experiments, use concentrations at or near the "sweet spot" identified in your dose-response curve to maximize the formation of the productive ternary complex.[10]
Section 2: Troubleshooting Guides
Table 1: Troubleshooting Low Chemical Synthesis Yield
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Impure Starting Materials: Contaminants in this compound or the alkyne-warhead can inhibit the reaction. | Verify the purity of all reagents by LC-MS and NMR before starting the reaction. |
| Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxidation. | Degas all solvents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, high-quality copper source and reducing agent (e.g., sodium ascorbate). | |
| Poor Solubility: One or both reactants may not be fully dissolved in the chosen solvent. | Screen different solvent systems (e.g., DMF, DMSO, t-BuOH/water mixtures). Gentle heating or sonication may aid dissolution. | |
| Multiple Byproducts Observed | Side Reactions: The warhead or AHPC ligand may have functional groups that react under the conditions. | Protect sensitive functional groups on the warhead before the click reaction and deprotect afterward. |
| Copper-Mediated Decomposition: Some functional groups can be sensitive to copper. | Consider using a copper-free click chemistry method like SPAAC if your warhead is appropriately functionalized. | |
| Difficulty in Purification | Similar Polarity of Product and Starting Material: The final PROTAC may have a similar retention time to the starting materials in chromatography. | Optimize the HPLC gradient to improve separation. If yields are sufficient, consider a second purification step with a different column chemistry. |
| Product Instability: The final PROTAC may be degrading during purification or workup. | Minimize exposure to strong acids or bases during workup. Analyze the stability of the PROTAC in the purification solvents. |
Table 2: Troubleshooting Low Biological Degradation Efficiency
| Problem | Possible Cause | Recommended Solution |
| No Degradation Observed | Poor Cell Permeability: The PROTAC cannot reach its intracellular targets. | Modify the warhead to improve physicochemical properties (e.g., reduce polar surface area). Test different PROTAC concentrations and incubation times. |
| No Ternary Complex Formation: The linker is not optimal for bringing the target and VHL together. | Synthesize a library of PROTACs with different linker lengths and compositions (e.g., using PEG3, PEG4 linkers) to find a more favorable geometry. | |
| Low VHL Expression: The cell line does not express enough VHL E3 ligase. | Confirm VHL expression in your target cells via Western blot or qPCR. If low, consider using a different cell line or switching to a PROTAC that recruits a more abundant E3 ligase like Cereblon (CRBN). | |
| Weak Degradation (High DC50) | Unstable Ternary Complex: The complex forms but is not stable enough for efficient ubiquitination. | Perform biophysical assays (e.g., TR-FRET, SPR) to measure ternary complex formation and stability. This can help guide rational linker design. |
| Compound Instability: The PROTAC is unstable in the cell culture medium. | Assess the stability of your PROTAC in media over the time course of your experiment. | |
| Inconsistent Results | Variable Cell Conditions: Cell passage number, confluency, or health can affect the ubiquitin-proteasome system. | Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Degradation plateaus at a low level (Low Dmax) | Target Protein Synthesis Rate: The rate of new protein synthesis may be outpacing the rate of degradation. | Perform a cycloheximide (B1669411) (CHX) chase experiment to inhibit new protein synthesis and directly measure the degradation rate of the existing protein pool. |
| Subcellular Localization: The target protein and the E3 ligase may reside in different cellular compartments.[8] | Verify the subcellular localization of both your target protein and the VHL E3 ligase in your cell line. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol describes a general method for conjugating this compound with an alkyne-functionalized warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvents: N,N-Dimethylformamide (DMF) and Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.1 eq) in a 4:1 mixture of DMF:Water.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq) in water and sodium ascorbate (0.3 eq) in water.
-
Reaction Initiation: Add the CuSO₄·5H₂O solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may change color.
-
Reaction: Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Once complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative RP-HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
Protocol 2: Western Blotting for Measuring PROTAC-Mediated Degradation
This protocol is for determining the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) of a PROTAC.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. A typical 8-point dilution series might range from 1 µM down to 1 nM, including a vehicle control (e.g., 0.1% DMSO). Remove the old medium from the cells and add the PROTAC-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). This time may need to be optimized.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against your target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect using an ECL substrate.
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., GAPDH, α-Tubulin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Section 4: Visual Diagrams (Graphviz)
The following diagrams illustrate key concepts and workflows for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
Navigating Solubility Challenges with (S,R,S)-AHPC-PEG1-N3: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (S,R,S)-AHPC-PEG1-N3.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).[1] The recommended starting concentration is 100 mg/mL in DMSO. It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] For complete dissolution, ultrasonic treatment is also recommended.[1] This compound is considered insoluble in water (< 0.1 mg/mL).[1]
Q2: My experiment requires a solvent other than DMSO. What are my options?
A2: If DMSO is not compatible with your experimental setup, you may consider other organic solvents. While specific data for this compound in other solvents is limited, related compounds with longer PEG chains show good solubility in ethanol (B145695).[2] Therefore, ethanol could be a viable alternative to test. However, solubility should be determined empirically for your specific concentration needs.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous buffer.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility.
-
Use a Surfactant: The addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help to form micelles and improve the solubility of hydrophobic compounds in aqueous solutions.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of buffer that contains a higher percentage of organic co-solvent or surfactant, and then perform a final dilution into the desired aqueous medium.
Q4: Are there more advanced formulation strategies to improve the aqueous solubility of PROTACs like this compound?
A4: Yes, for more challenging applications, particularly in later stages of drug development, several advanced formulation strategies can be employed. These often involve creating a more stable and soluble form of the drug:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix. ASDs can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs like PROTACs.[3]
-
Liquisolid Formulations: This is another approach to enhance the dissolution of water-insoluble compounds.[3]
-
Use of Excipients: Screening for suitable excipients can help to improve both the solubility and stability of PROTACs.[]
Solubility Data Summary
The following table summarizes the known solubility of this compound and related analogs with varying PEG linker lengths. This data can help in selecting the appropriate compound based on solubility requirements.
| Compound Name | Linker | Solvent | Solubility | Notes |
| This compound | PEG1 | DMSO | 100 mg/mL (179.32 mM) | Ultrasonic treatment recommended.[1] |
| H₂O | < 0.1 mg/mL | Insoluble.[1] | ||
| (S,R,S)-AHPC-PEG3-N3 | PEG3 | DMSO | 50 mg/mL (77.43 mM) | Ultrasonic treatment recommended.[2] |
| Ethanol | 100 mg/mL (154.85 mM) | Ultrasonic treatment recommended.[2] | ||
| H₂O | ≥ 100 mg/mL (154.85 mM) | |||
| (S,R,S)-AHPC-PEG4-N3 | PEG4 | DMSO | 45 mg/mL (65.2 mM) | Sonication is recommended.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 557.67 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out 5.58 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Briefly vortex the mixture to wet the powder.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to use it within one month if stored at -20°C and within six months if stored at -80°C.[1]
-
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
References
Technical Support Center: Purification of (S,R,S)-AHPC-PEG1-N3 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for (S,R,S)-AHPC-PEG1-N3 conjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Possible Cause | Suggested Solution |
| Low Purity of Final Product | Incomplete reaction or presence of side products. | Optimize the coupling reaction conditions. Consider using "click chemistry" for a more efficient and high-yielding final conjugation step.[1] |
| Inefficient purification method. | Evaluate alternative purification techniques such as Reverse Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), or Ion Exchange Chromatography (IEX). A multi-step purification approach may be necessary.[2][3] | |
| Co-elution of Impurities with the Product in RP-HPLC | Similar hydrophobicity of the product and impurities. | Modify the gradient profile of the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile (B52724), methanol) or ion-pairing agents (e.g., trifluoroacetic acid, formic acid).[4][5] |
| Inappropriate column chemistry. | Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to enhance resolution.[6] | |
| Poor Separation in Size Exclusion Chromatography (SEC) | Inadequate resolution between the conjugate and unreacted starting materials. | Choose a column with a smaller pore size suitable for the molecular weight of the conjugate and its potential impurities. Optimize the mobile phase composition and flow rate.[2][7] |
| Product Instability During Purification | Degradation of the azide (B81097) group. | Avoid harsh acidic or basic conditions. Store the compound at low temperatures (-20°C or -80°C) and protect it from light.[8] Organic azides can be sensitive to heat, light, and pressure.[8] |
| Non-specific binding to purification materials. | Passivate glassware and use low-binding tubes and plates. Adjusting the ionic strength or pH of the buffers may also help. | |
| Difficulty in Removing Unreacted PEG Linker | Excess PEG linker used in the reaction. | Optimize the stoichiometry of the reactants to minimize excess PEG linker. SEC is often effective in removing low molecular weight by-products like unreacted PEG.[7] |
| Low Recovery of the Purified Conjugate | Adsorption of the compound to the chromatography column. | Add a small percentage of an organic solvent or a non-ionic surfactant to the mobile phase to reduce non-specific binding. Check the pH of the mobile phase to ensure the compound is in a soluble and non-adsorptive state. |
| Precipitation of the compound during purification. | Ensure the solubility of the conjugate in the chosen mobile phase. A solubility test prior to large-scale purification is recommended. The PEG linker is often used to improve solubility.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for this compound conjugates?
A1: A common starting point for the purification of small molecule conjugates like this compound is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] This technique separates molecules based on their hydrophobicity and is highly effective for resolving complex mixtures. A C18 column with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is a standard approach.
Q2: When should I consider using Size Exclusion Chromatography (SEC)?
A2: SEC is particularly useful for separating molecules based on their size.[2][7] It is an excellent method for removing unreacted small molecules, such as the parent (S,R,S)-AHPC or the PEG1-N3 linker, from the larger final conjugate. It can also be used as a polishing step after an initial purification by RP-HPLC.
Q3: Is Ion Exchange Chromatography (IEX) a suitable method for purifying this compound conjugates?
A3: IEX separates molecules based on their net charge.[3][10][11] The suitability of IEX depends on whether the this compound conjugate possesses a net charge at a particular pH that is different from the impurities. If your conjugate has ionizable groups, IEX can be a powerful purification tool, often used in conjunction with other chromatography methods.[3]
Q4: What are the key safety precautions when handling azide-containing compounds like this compound?
A4: Organic azides are potentially energetic materials and should be handled with care. Avoid exposure to heat, light, shock, or strong acids. It is crucial to consult the material safety data sheet (MSDS) before handling. When working with azides, always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q5: How can I confirm the purity and identity of my purified this compound conjugate?
A5: The purity of the final product should be assessed by analytical RP-HPLC or LC-MS. The identity of the conjugate can be confirmed using high-resolution mass spectrometry (HRMS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Data Presentation
Table 1: Representative Purity and Recovery Data for Different Purification Techniques
| Purification Method | Typical Purity (%) | Typical Recovery (%) | Primary Separation Principle |
| Reverse Phase HPLC (RP-HPLC) | >95 | 70-90 | Hydrophobicity |
| Size Exclusion Chromatography (SEC) | 85-95 | 80-95 | Molecular Size |
| Ion Exchange Chromatography (IEX) | 90-98 | 75-90 | Net Charge |
Note: These values are representative and can vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Reverse Phase HPLC (RP-HPLC) Purification
This protocol provides a general framework for the purification of this compound conjugates. Optimization may be required.
-
Column Selection: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
-
Chromatography Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Post-Purification Processing: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Protocol 2: Size Exclusion Chromatography (SEC) Purification
This protocol is suitable for removing small molecular weight impurities.
-
Column Selection: A SEC column with a fractionation range appropriate for the molecular weight of the conjugate (e.g., a column suitable for separating molecules in the 100 - 2000 Da range).
-
Mobile Phase Preparation: An isocratic mobile phase, such as phosphate-buffered saline (PBS) or a buffer containing an organic modifier (e.g., 10-20% acetonitrile in water) to improve solubility.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatography Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the earlier eluting peak, which should be the higher molecular weight conjugate.
-
Post-Purification Processing: Analyze fractions for purity and pool as required. Remove the buffer salts if necessary through a subsequent desalting step or RP-HPLC.
Visualizations
Caption: A general workflow for the purification of this compound conjugates.
Caption: A decision tree for troubleshooting low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. purolite.com [purolite.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. goldbio.com [goldbio.com]
- 11. Ion Exchange Chromatography | Sartorius [sartorius.com]
Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-PEG-N3 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene (B3416737) glycol (PEG) linker length in (S,R,S)-AHPC-PEG-N3 Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC?
The linker in a PROTAC molecule is a critical component that connects the ligand that binds to the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not merely a spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimized linker facilitates the necessary proximity and orientation between the E3 ligase and the target protein for efficient ubiquitination and subsequent degradation by the proteasome.[3]
Q2: How does PEG linker length impact the efficacy of an (S,R,S)-AHPC-based PROTAC?
The length of the PEG linker significantly influences several key parameters that determine the overall efficacy of a PROTAC:
-
Ternary Complex Formation: The linker must have an optimal length to facilitate the formation of a stable ternary complex.[1][2] A linker that is too short can cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously.[2][4] Conversely, a linker that is too long may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[2][4]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[1] This is often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
-
Physicochemical Properties: PEG linkers are often used to improve the solubility and cell permeability of PROTAC molecules.[5][6] The length of the PEG chain can be adjusted to balance these properties.[]
Q3: Is there a universal optimal PEG linker length for all PROTACs?
No, the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[2][4] The ideal length needs to be determined empirically for each new PROTAC system by synthesizing and testing a series of PROTACs with varying linker lengths.[2][8]
Q4: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[9] This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[9] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and potentially mitigating the hook effect.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of (S,R,S)-AHPC-PEG-N3 PROTAC linker length.
Problem 1: The PROTAC shows good binding to the target protein and the E3 ligase in binary assays but does not induce target degradation.
-
Possible Cause: The linker length may be suboptimal, preventing the formation of a productive ternary complex.[4][9]
-
Troubleshooting Step: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG3, PEG4, etc.) to identify the optimal length that facilitates ternary complex formation and subsequent degradation.[8]
-
-
Possible Cause: The linker may orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[9][10]
-
Troubleshooting Step: In addition to varying the linker length, consider altering the attachment point of the linker on the target-binding ligand or the E3 ligase ligand, if chemically feasible.
-
-
Possible Cause: The PROTAC may have poor cell permeability or low solubility, preventing it from reaching its intracellular target.[4][9]
-
Troubleshooting Step: Modify the linker to improve its physicochemical properties. While PEG linkers generally improve solubility, the overall properties of the PROTAC molecule need to be considered.[5]
-
Problem 2: The PROTAC shows weak degradation of the target protein (high DC50 or low Dmax).
-
Possible Cause: The linker length is not optimal for the most stable and productive ternary complex.[1][2]
-
Troubleshooting Step: As with Problem 1, systematically evaluate a series of linker lengths to find the "sweet spot" that results in the most potent degradation.[2]
-
-
Possible Cause: The rate of protein synthesis may be outpacing the rate of degradation.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for maximal degradation.[11] Consider co-treatment with an inhibitor of protein synthesis, like cycloheximide, to assess the true degradation rate.
-
Problem 3: The PROTAC is causing degradation of off-target proteins.
-
Possible Cause: The linker may influence the conformation of the ternary complex in a way that presents other proteins for ubiquitination.[10]
-
Troubleshooting Step: Systematically varying the linker length and composition can improve selectivity.[10] For example, a study on a lapatinib-based PROTAC showed that extending the linker by a single ethylene (B1197577) glycol unit abolished the degradation of a secondary target (HER2) and resulted in a selective degrader of the primary target (EGFR).[8]
-
Quantitative Data on Linker Length Optimization
The optimal linker length is target-dependent and must be determined experimentally. The following tables summarize findings from different studies, illustrating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | 140 |
| PROTAC 2 | 16 | 26 |
Data from Cyrus et al.[8]
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | Degradation Efficacy |
| PROTAC A | Shorter than 15 | Reduced efficacy |
| PROTAC B | 15-17 | Optimal efficacy |
| PROTAC C | Longer than 17 | Reduced efficacy |
Data suggests a linker length of 15-17 atoms is most effective for p38α degradation.[2]
Experimental Protocols
1. Synthesis of (S,R,S)-AHPC-PEG-N3 PROTACs with Varying Linker Lengths
This protocol provides a general scheme for synthesizing a library of PROTACs with different PEG linker lengths. The (S,R,S)-AHPC-PEGn-N3 intermediates are commercially available or can be synthesized. The final step involves a click chemistry reaction to couple the linker to the target-binding ligand.
-
Materials:
-
Procedure (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Dissolve the alkyne-functionalized target protein ligand and the (S,R,S)-AHPC-PEGn-N3 in a suitable solvent mixture (e.g., DMSO/t-butanol/water).
-
Add the copper(I) catalyst and the ligand.
-
Add the reducing agent to maintain copper in the +1 oxidation state.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting PROTAC using an appropriate method, such as preparative HPLC.
-
2. Western Blot Analysis of Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.[3]
-
3. Ternary Complex Formation Assays (e.g., TR-FRET)
These assays measure the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Procedure (General):
-
Prepare a solution containing the purified target protein and the E3 ligase complex.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add donor and acceptor-labeled antibodies that specifically bind to the target protein and a component of the E3 ligase complex, respectively.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal, which will be high when the donor and acceptor are in close proximity (i.e., when a ternary complex is formed).
-
Visualizations
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Caption: A decision tree for troubleshooting failed PROTAC-mediated degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Ternary Complexes with (S,R,S)-AHPC-PEG1-N3
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of ternary complexes using the (S,R,S)-AHPC-PEG1-N3 linker.
Troubleshooting Guide
Low yields and incomplete reactions are common hurdles in the synthesis of PROTACs and their precursors. This guide provides a systematic approach to troubleshooting challenges encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation in Click Chemistry Reaction | Copper Catalyst Inactivity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. | • Ensure you are using a freshly prepared sodium ascorbate (B8700270) solution. A brownish color indicates oxidation. • Degas all solvents and reagents thoroughly with an inert gas (e.g., argon or nitrogen) before and during the reaction. • Consider using a copper(I)-stabilizing ligand such as TBTA or THPTA. |
| Poor Solubility of Reactants: The warhead or the this compound may not be fully dissolved in the reaction solvent. | • Try a different solvent system. A mixture of t-BuOH/water or DMF is commonly used for click chemistry. • Gentle heating (e.g., 40-60 °C) can improve solubility, but monitor for potential degradation of starting materials. | |
| Steric Hindrance: The alkyne on the warhead or the azide (B81097) on the linker may be sterically hindered, preventing efficient reaction. | • If possible, redesign the warhead to position the alkyne at a more accessible location. • Consider a longer PEG linker (e.g., AHPC-PEG2-N3 or longer) to increase the distance between the bulky groups. | |
| Multiple Byproducts and Difficult Purification | Side Reactions: The reaction conditions may be promoting unwanted side reactions. | • Lower the reaction temperature. • Reduce the concentration of the copper catalyst. While higher concentrations can sometimes drive the reaction to completion, they can also lead to more byproducts. |
| Decomposition of Starting Materials: The warhead or the linker may be unstable under the reaction conditions. | • Perform a stability test of your starting materials under the reaction conditions without the other reactant. • If instability is confirmed, explore alternative coupling chemistries that use milder conditions. | |
| Failure to Form a Stable Ternary Complex | Incorrect PROTAC Conformation: The final PROTAC may not have the correct three-dimensional structure to facilitate the interaction between the target protein and the E3 ligase. | • The linker length is a critical parameter. Synthesize analogs with different PEG linker lengths to find the optimal distance for ternary complex formation.[1] |
| "Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the desired ternary complex.[2] | • Perform a dose-response experiment over a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and subsequent protein degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the (S,R,S) stereochemistry in the AHPC moiety?
A1: The (S,R,S) stereochemistry of the α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is crucial for its high-affinity binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Any deviation from this specific stereoisomeric form will result in a significant loss of binding affinity and, consequently, a non-functional PROTAC.
Q2: How does the PEG1 linker in this compound influence the properties of the resulting PROTAC?
A2: The short polyethylene (B3416737) glycol (PEG) linker serves multiple purposes. It provides a specific spatial separation between the VHL ligand and the warhead, which is critical for the formation of a stable ternary complex.[1] The PEG moiety also enhances the aqueous solubility of the PROTAC, which can improve its cell permeability and overall pharmacokinetic properties.[3]
Q3: What are the advantages of using a click chemistry approach with an azide-functionalized linker like this compound?
A3: Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers several advantages for PROTAC synthesis.[] The reaction is highly efficient and specific, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[] This allows for a modular and reliable method for conjugating the VHL ligand-linker to a warhead functionalized with an alkyne group.[5]
Q4: How can I confirm the successful synthesis and purity of my PROTAC?
A4: A combination of analytical techniques should be used. High-resolution mass spectrometry (HRMS) will confirm the correct mass of the final product. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will verify the chemical structure. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Q5: What should I do if my PROTAC binds to the target protein and VHL independently but does not induce degradation?
A5: This common issue suggests a failure in forming a productive ternary complex. The linker is a key determinant in this process.[1] Consider synthesizing analogs with different linker lengths (e.g., using AHPC-PEG2-N3, AHPC-PEG3-N3, etc.) to alter the spatial orientation of the target protein and VHL. Computational modeling can also be a valuable tool to predict favorable linker lengths and conformations.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes for PROTAC Synthesis via Click Chemistry
| Warhead | Linker | Catalyst System | Solvent | Time (h) | Yield (%) | Purity (%) |
| Alkyne-modified Kinase Inhibitor A | This compound | CuSO4 (0.1 eq), Sodium Ascorbate (0.2 eq) | t-BuOH/H2O (1:1) | 4 | 75 | >95 |
| Alkyne-modified BET Inhibitor B | This compound | CuSO4 (0.1 eq), Sodium Ascorbate (0.2 eq) | DMF | 6 | 68 | >95 |
| Alkyne-modified Receptor Ligand C | This compound | Cu(I)Br (0.05 eq) | THF/H2O (2:1) | 2 | 82 | >98 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific warhead and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized warhead.
Materials:
-
This compound
-
Alkyne-functionalized warhead
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Anhydrous dimethylformamide (DMF) (if needed for solubility)
-
Inert gas (Argon or Nitrogen)
-
Reaction vial with a stir bar
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized warhead (1.0 equivalent) in a minimal amount of t-BuOH (or DMF).
-
Add a solution of this compound (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in deionized water.
-
-
Reaction:
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.
-
Continue to stir the reaction under an inert atmosphere at room temperature.
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-8 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS, HRMS, and NMR spectroscopy.
-
Protocol 2: Western Blot for Protein Degradation Analysis
This protocol provides a method to assess the degradation of a target protein following treatment with a synthesized PROTAC.
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and controls) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.
-
Mandatory Visualizations
VHL-Mediated Ubiquitination Signaling Pathway
Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.
Experimental Workflow for PROTAC Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of a PROTAC.
References
Technical Support Center: Addressing Off-Target Effects of VHL-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with VHL-based PROTACs?
A1: Off-target effects associated with VHL-based PROTACs can be categorized into three main types:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[1] While VHL-based PROTACs are generally considered to have a more favorable off-target profile compared to some other E3 ligases, empirical validation is essential.[1]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself, including its target-binding warhead or VHL-binding ligand, can exert pharmacological effects independent of protein degradation.[1]
-
Pathway-Related Effects: The intended degradation of the target protein can lead to downstream effects on various signaling pathways, which may be misinterpreted as direct off-target effects.[1]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point results in decreased degradation of the target protein.[1][2] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-VHL) rather than the productive ternary complex (target-PROTAC-VHL) required for ubiquitination and degradation.[1][2] To avoid the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for target degradation.[1]
Q3: How can I confirm that the observed protein degradation is VHL- and proteasome-dependent?
A3: To confirm the mechanism of action of your VHL-based PROTAC, you can perform the following control experiments:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132). If the degradation of your target protein is proteasome-dependent, its levels should be restored in the presence of the inhibitor.[3]
-
Neddylation Inhibition: Pre-treat cells with a neddylation inhibitor (e.g., MLN4924). Neddylation is essential for the activation of Cullin-RING E3 ligases, including the complex VHL is part of.[3][4] Inhibition of neddylation should block the degradation of your target protein.[4]
-
VHL Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of VHL in your cells. If the PROTAC-mediated degradation is VHL-dependent, it will be significantly diminished in these cells.[5]
Q4: What are some strategies to minimize off-target effects?
A4: Minimizing off-target effects is critical for accurate data interpretation.[1] Consider the following strategies:
-
Titrate the PROTAC Concentration: Use the lowest effective concentration that achieves robust on-target degradation, as determined by a dose-response experiment.[1]
-
Optimize the Linker: The length, composition, and attachment points of the linker can significantly impact the selectivity of a PROTAC.[4][6] Systematic variation of the linker can help identify a PROTAC with an improved on-target to off-target degradation profile.[4]
-
Modify the Warhead: If off-target effects are due to the warhead binding to other proteins, designing a more selective binder for your target of interest may be necessary.[4]
-
Use Control Molecules: Employ a non-degrading control PROTAC, for instance, one with a mutated VHL ligand that cannot bind to VHL, to determine if an observed phenotype is due to degradation-independent effects.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with VHL-based PROTACs and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| No or weak target degradation | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range.[1] 2. Incorrect incubation time: The duration of treatment may be too short for degradation to occur.[1] 3. Poor cell permeability: The PROTAC molecule may not be efficiently crossing the cell membrane.[4][6] 4. Low E3 ligase expression: The target cells may have low endogenous levels of VHL.[1] 5. Inefficient ternary complex formation: The linker may not be optimal for the formation of a stable ternary complex.[4] | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.[1] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time.[1] 3. Perform a cell lysis experiment and treat the lysate with the PROTAC to confirm target engagement and degradation in a cell-free system.[4] 4. Confirm VHL expression in your cell line using Western blot or qPCR.[1] 5. Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more efficient degrader.[4] |
| High cell toxicity | 1. Off-target degradation: The PROTAC may be degrading essential proteins. 2. Off-target effects of the warhead: The target-binding moiety may have its own cytotoxic effects.[4] 3. On-target toxicity: The degradation of the intended target protein may be inherently toxic to the cells.[4] | 1. Perform global proteomics to identify unintended degraded proteins.[4] Consider redesigning the warhead or linker for improved selectivity.[4] 2. Use a negative control PROTAC with an inactive warhead or VHL ligand to assess toxicity independent of target and VHL engagement.[4] 3. Use an orthogonal method like siRNA or CRISPR to knock down the target protein. If this recapitulates the toxicity, it is likely on-target.[4] |
| Discrepancy between proteomics and Western blot data | 1. Differences in assay sensitivity. 2. Antibody cross-reactivity in Western blotting. | 1. Use quantitative proteomics data to guide the selection of a highly specific antibody for Western blot validation.[7] 2. Confirm antibody specificity using knockout/knockdown cell lines if available.[7] |
| Inconsistent results | 1. PROTAC instability: The compound may be unstable in cell culture media or under storage conditions.[1][4] 2. Variability in cell culture conditions: Cell passage number, confluency, or health can affect the efficiency of the ubiquitin-proteasome system.[6] | 1. Assess the stability of your PROTAC in your experimental conditions using methods like LC-MS.[1] Ensure proper storage according to the manufacturer's instructions.[1] 2. Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities.[6] |
Experimental Protocols
Global Proteomics for Off-Target Identification
This workflow outlines a general procedure for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to approximately 70-80% confluency.
-
Treat cells with the optimal concentration of your VHL-based PROTAC. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind VHL).[7]
-
Incubate for a duration determined by your time-course experiments (e.g., 6-8 hours) to enrich for direct degradation targets.[1]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[7]
-
-
Data Analysis:
Visualizations
Caption: Mechanism of action for a VHL-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
how to improve the cell permeability of (S,R,S)-AHPC-PEG1-N3 PROTACs
Welcome to the technical support center for (S,R,S)-AHPC-PEG1-N3 PROTACs and related compounds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to cell permeability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
This compound is a synthetic E3 ligase ligand-linker conjugate. It contains the (S,R,S)-AHPC moiety (also known as VH032), which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a single polyethylene (B3416737) glycol (PEG) unit linker that is terminated with an azide (B81097) (N3) group.[1][2][3] The azide group makes it a versatile reagent for "click chemistry," allowing for the easy attachment of a warhead that targets a specific protein of interest (POI).
Like most PROTACs, the final molecule synthesized from this conjugate is often large, with a high molecular weight and a large polar surface area.[4][5] These characteristics place it in the "beyond Rule of 5" chemical space, which frequently leads to poor passive diffusion across the lipid bilayer of the cell membrane, hindering its ability to reach intracellular targets.[5][6][7]
Q2: My final PROTAC, synthesized from this compound, shows low cellular activity despite good binding affinity in biochemical assays. Could this be a permeability issue?
Yes, this is a classic and common problem in PROTAC development.[8][9] If your PROTAC demonstrates high affinity for both the target protein and the E3 ligase in cell-free assays (like SPR or TR-FRET) but fails to induce protein degradation in cellular assays, poor cell permeability is a primary suspect.[10] The molecule must first cross the cell membrane to reach the cytoplasm and nucleus to form the necessary ternary complex for degradation.[4]
To confirm this, you should directly measure the compound's permeability using recommended assays such as PAMPA or Caco-2.[6][10][11]
Q3: How can I modify the linker of my PROTAC to improve cell permeability?
The linker is the most flexible component for optimization.[12] Since your precursor uses a PEG1 linker, you have several options:
-
Change Linker Composition: Research has shown that replacing flexible PEG linkers with more rigid components, such as a 1,4-disubstituted phenyl ring or heterocyclic scaffolds like piperazine (B1678402), can significantly improve cell permeability.[6][12][13] Rigid linkers can reduce the molecule's flexibility and entropy loss upon binding.[5]
-
Avoid Amide Bonds: Multiple amide motifs in a linker can increase the number of hydrogen bond donors and the polar surface area, which is detrimental to permeability.[12] Consider replacing amide bonds with less polar esters, a strategy that has been shown to enhance permeability and cellular activity.[14]
-
Optimize Lipophilicity: The relationship between lipophilicity (measured as AlogP or LogD) and permeability is crucial. For VHL-based PROTACs, an optimal AlogP is suggested to be between 3 and 5 to balance permeability with aqueous solubility.[14]
-
Shorten the Linker: While linker length is critical for optimal ternary complex formation, shorter alkyl or rigid linkers may be better for permeability as they help minimize the already high molecular weight and polar surface area.[6][14]
Q4: What is the "chameleon effect" and how can I design my PROTAC to leverage it?
The "chameleon effect" refers to the ability of a PROTAC to adopt different conformations depending on its environment.[15] In the aqueous environment outside a cell, it can be in an extended, soluble state. To cross the nonpolar cell membrane, it can fold into a more compact, "ball-like" structure that shields its polar groups by forming intramolecular hydrogen bonds (IMHBs).[12][16] This folding reduces the molecule's effective size and polarity, facilitating passive diffusion.[17]
To encourage this:
-
Introduce IMHBs: Strategically place hydrogen bond donors and acceptors within the molecule that can interact with each other.
-
Use Flexible Linkers (with caution): While rigid linkers are often favored, flexible linkers like PEG can also adopt folded conformations.[16][18] The gauche effect of PEG-type linkers can contribute to a larger proportion of folded conformations compared to alkyl linkers.[16]
Q5: Since my precursor has an azide group, can I use an "in-cell click" strategy?
Yes, absolutely. The azide group on this compound is ideal for an "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs) strategy.[15] This approach involves synthesizing the PROTAC inside the target cells from two smaller, more permeable fragments.
The workflow would be:
-
Synthesize your warhead (ligand for the protein of interest) with a reactive alkyne group (e.g., using a strain-promoted alkyne like DBCO or BCN).[1]
-
Treat the cells first with the warhead-alkyne fragment.
-
Subsequently, treat the cells with the this compound fragment.
-
The two fragments undergo an intracellular bio-orthogonal click reaction to form the full, active PROTAC molecule, bypassing the permeability barrier faced by a large, pre-formed PROTAC.[15]
Troubleshooting Guide
This guide addresses the common issue of low cellular activity potentially caused by poor permeability.
| Problem / Observation | Potential Cause | Suggested Solution & Next Steps |
| High biochemical activity, low cellular degradation (DC50). | Poor Cell Permeability. PROTACs are large and often violate Lipinski's Rule of 5, making it difficult for them to cross the cell membrane.[8] | 1. Quantify Permeability: Perform a PAMPA assay for a quick assessment of passive diffusion.[11][19] Follow up with a Caco-2 assay for a more comprehensive view that includes efflux.[6][11] 2. Confirm Target Engagement: Use a cellular target engagement assay like CETSA or NanoBRET to confirm the PROTAC is reaching its target inside the cell.[8][9] |
| Permeability assay (PAMPA/Caco-2) results are low. | High Polar Surface Area (TPSA) / High Hydrogen Bond Donor (HBD) count. | 1. Amide-to-Ester Substitution: Replace an amide bond in the linker or at a ligand-linker junction with an ester to remove an HBD and reduce polarity.[7] 2. Shield Polar Groups: Redesign the linker to promote intramolecular hydrogen bonding, effectively "hiding" the polar surface area in nonpolar environments.[12][17] |
| Permeability is low, and the molecule has a flexible linker. | Molecule favors an extended conformation. An extended, "strip-like" conformation exposes polar groups and is less favorable for membrane crossing. | 1. Introduce Rigidity: Replace the flexible PEG or alkyl linker with a more rigid moiety like a phenyl or piperazine ring.[6][12] 2. Promote Folding: Analyze the structure for opportunities to introduce IMHBs that stabilize a more compact, folded conformation.[16] |
| Multiple optimization strategies have failed for the full PROTAC. | The overall size and properties of the PROTAC are fundamentally prohibitive for passive diffusion. | 1. CLIPTAC Strategy: Use the azide on your precursor to form the PROTAC in-cell from two smaller, more permeable fragments. 2. Prodrug Approach: Mask polar functional groups (like hydroxyls or amides) with lipophilic, cleavable moieties that are removed by intracellular enzymes.[6][12] |
Physicochemical Properties Influencing PROTAC Permeability
The following table summarizes key molecular properties and their impact on cell permeability.
| Property | Description | Target for Improvement | Rationale |
| Molecular Weight (MW) | The mass of the molecule. PROTACs are typically >800 Da.[7] | < 1000 Da | Permeability drops off significantly for molecules with MW > 1000 Da.[5][7] |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of hydrogen bonding capacity. | Minimize | High TPSA is a major barrier to passive diffusion across the lipid membrane. Shielding polar groups via folding can reduce the dynamic 3D PSA.[6][17] |
| Lipophilicity (AlogP / LogD) | The molecule's partitioning between an oily and an aqueous phase. | AlogP ~3-5 | A balance is required. Too low, and it won't enter the membrane. Too high, and it may get stuck in the membrane or have poor aqueous solubility. |
| Hydrogen Bond Donors (HBDs) | Number of O-H and N-H bonds. | Minimize (< 6) | Each exposed HBD must be desolvated to cross the membrane, which carries a significant energy penalty.[7] Replacing amides with esters is a key strategy here.[14] |
| Rotatable Bonds | Number of bonds with free rotation. | Reduce | High numbers of rotatable bonds can lead to a significant entropic penalty for adopting a membrane-crossing conformation. Rigid linkers can help reduce this.[13] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a cost-effective, high-throughput method for predicting passive membrane permeability.[4][11]
Principle: The assay measures the diffusion of the PROTAC from a donor well, through a filter coated with an artificial lipid membrane (e.g., lecithin (B1663433) in dodecane), into an acceptor well.[4]
Methodology:
-
Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the stock solution to the final working concentration (e.g., 100 µM) in a buffer solution (e.g., PBS, pH 7.4). This is the donor solution.
-
Hydrate the membrane of a 96-well PAMPA plate (e.g., Millipore MultiScreen) with the artificial membrane solution.
-
Fill the acceptor wells of a 96-well plate with buffer.
-
-
Assay Execution:
-
Assemble the PAMPA "sandwich" by placing the filter plate onto the acceptor plate.
-
Add the donor solution containing the PROTAC to the filter wells.
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
-
Where VD is donor volume, VA is acceptor volume, A is membrane area, t is time, CA(t) is acceptor concentration at time t, and Cequilibrium is the concentration at equilibrium.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay is considered the gold standard for predicting human intestinal absorption and provides a more comprehensive assessment of permeability, including active transport and efflux.[4][11]
Principle: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[11] Permeability is measured by monitoring the transport of the PROTAC from the apical (AP) to the basolateral (BL) side, and vice versa.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable filter supports (e.g., Transwell inserts).
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (AP to BL):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the PROTAC solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Permeability Measurement (BL to AP):
-
To assess active efflux, perform the experiment in reverse, adding the PROTAC to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation:
-
Calculate the Papp value similarly to the PAMPA assay.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (BL→AP) / Papp (AP→BL). An ER > 2 suggests the PROTAC is a substrate for active efflux transporters like P-glycoprotein.
-
Visual Guides & Workflows
Factors Influencing PROTAC Cell Permeability
Caption: Key physicochemical and structural factors that govern PROTAC cell permeability.
Troubleshooting Workflow for Low Cellular Activity
Caption: A logical workflow for troubleshooting low PROTAC activity, starting with permeability.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. scispace.com [scispace.com]
- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to VHL Ligands for PROTAC Development: (S,R,S)-AHPC-PEG1-N3 in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a popular choice, and a variety of ligands have been developed to recruit it for targeted protein degradation. This guide provides a comparative analysis of (S,R,S)-AHPC-PEG1-N3, a derivative of the well-established VHL ligand VH032, and other prominent VHL ligands.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC core, also known as VH032, and a single polyethylene (B3416737) glycol (PEG) unit with a terminal azide (B81097) group for click chemistry applications. This design allows for the straightforward conjugation of a target-binding ligand to create a heterobifunctional PROTAC.
Quantitative Comparison of VHL Ligands
Table 1: VHL Ligand Binding Affinities
| Ligand | Alias | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) to VHL | Assay Method |
| (S,R,S)-AHPC | VH032 | 185 nM[1][2] | - | Isothermal Titration Calorimetry (ITC) |
| VH101 | - | 44 nM[1][2] | - | Fluorescence Polarization (FP) |
| VH298 | - | 90 nM | - | Isothermal Titration Calorimetry (ITC) |
| VL285 | - | - | 0.34 µM | Not Specified |
Table 2: Comparative Degradation Efficiency of PROTACs Utilizing Different VHL Ligands
This table presents data from various studies, and direct comparison should be made with caution due to differing experimental conditions, target proteins, and cell lines.
| VHL Ligand in PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| Based on VH032 | SMARCA2/4 | 10-50 nM | >90% | Not Specified |
| Based on VH101 | SMARCA2/4 | <10 nM | >90% | Not Specified |
| Based on modified VH ligand | BRD4 | 3.3 nM | 97% | PC3 |
| Based on modified VH ligand | BRD4 | 0.87 nM | 96% | EOL-1 |
Signaling Pathways and Experimental Workflows
The mechanism of action for a VHL-recruiting PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The following diagrams illustrate this pathway and the workflows of key experimental assays used to characterize VHL ligands and their corresponding PROTACs.
Caption: PROTAC Mechanism of Action.
Caption: Key Experimental Assay Workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of VHL ligands. Below are summaries of standard protocols for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
Objective: To determine the binding affinity (Kd or IC50) of a VHL ligand to the VHL protein.
Methodology:
-
Reagents: Recombinant VHL-ElonginB-ElonginC (VCB) complex (often GST-tagged), a fluorescently labeled tracer ligand that binds to VHL, a terbium-conjugated anti-GST antibody (donor fluorophore), and the test VHL ligand (e.g., this compound).
-
Procedure:
-
The VCB complex is incubated with the terbium-labeled antibody.
-
The fluorescent tracer is added, which binds to VHL, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
-
The test ligand is then titrated into the mixture, competing with the tracer for binding to VHL.
-
-
Data Analysis: The decrease in the FRET signal is measured and plotted against the concentration of the test ligand to determine the IC50 value, which can be converted to a Ki (inhibition constant).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To characterize the kinetics and affinity of the ternary complex formed by the VHL, the PROTAC, and the target protein.
Methodology:
-
Immobilization: The VCB complex is immobilized on an SPR sensor chip.
-
Binary Interaction: The PROTAC is flowed over the chip to measure its binding kinetics (ka, kd) and affinity (KD) to VHL.
-
Ternary Interaction: A pre-incubated mixture of the PROTAC and the target protein is flowed over the VHL-immobilized chip.
-
Data Analysis: The binding response is measured in real-time. The cooperativity (α) of the ternary complex formation is calculated by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the target protein. An α value greater than 1 indicates positive cooperativity.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by secondary antibodies.
-
Data Analysis: The band intensities are quantified, and the target protein levels are normalized to the loading control. The percentage of degradation is calculated relative to a vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
AlphaLISA for Protein Degradation
Objective: A high-throughput method to quantify target protein degradation.
Methodology:
-
Principle: This assay uses two types of beads: donor beads that generate singlet oxygen upon illumination and acceptor beads that emit light upon receiving the singlet oxygen when in close proximity.
-
Procedure:
-
Cells are treated with the PROTAC and then lysed.
-
The cell lysate is incubated with two antibodies specific to the target protein, one conjugated to a donor bead and the other to an acceptor bead.
-
-
Data Analysis: The AlphaLISA signal is proportional to the amount of target protein. A decrease in signal indicates protein degradation. DC50 and Dmax values can be calculated from the dose-response curve.
Logical Comparison Framework
The selection of a VHL ligand for a PROTAC project involves a multi-faceted evaluation. The following diagram illustrates the logical flow for comparing this compound to other VHL ligands.
Caption: VHL Ligand Comparison Logic.
References
A Head-to-Head Comparison of (S,R,S)-AHPC-PEG1-N3 and (S,R,S)-AHPC-PEG-acid for PROTAC® Development
In the rapidly evolving field of targeted protein degradation, the choice of chemical tools for the synthesis of Proteolysis Targeting Chimeras (PROTACs) is critical. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The efficacy of a PROTAC is highly dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and the linker that connects them.
This guide provides a detailed comparison of two widely used E3 ligase ligand-linker conjugates: (S,R,S)-AHPC-PEG1-N3 and (S,R,S)-AHPC-PEG-acid . Both molecules incorporate the potent (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ligase and a polyethylene (B3416737) glycol (PEG) linker. The key distinction lies in their terminal reactive group: an azide (B81097) (-N3) in the former and a carboxylic acid (-COOH) in the latter. This difference dictates the conjugation strategy for attaching the POI ligand, offering researchers distinct advantages and considerations in their PROTAC development workflow.
At a Glance: Key Differences and Applications
The primary divergence between these two building blocks is the chemical reaction employed for conjugation. This compound is designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). In contrast, (S,R,S)-AHPC-PEG-acid is utilized in traditional amide bond formation . This choice of conjugation chemistry has significant implications for reaction efficiency, conditions, and the properties of the final PROTAC molecule.
| Feature | This compound | (S,R,S)-AHPC-PEG-acid |
| Reactive Group | Azide (-N3) | Carboxylic Acid (-COOH) |
| Conjugation Chemistry | Click Chemistry (e.g., CuAAC, SPAAC) | Amide Coupling |
| Reaction Partner | Alkyne or strained alkyne (e.g., DBCO, BCN) | Primary or secondary amine |
| Key Advantage | High efficiency, mild reaction conditions, suitable for high-throughput synthesis and library generation.[1][][3] | Robust, well-established chemistry, predictable bond formation.[1][4] |
| Resulting Linkage | 1,2,3-Triazole | Amide Bond |
Performance and Physicochemical Properties: A Comparative Analysis
| Parameter | Triazole Linkage (from -N3) | Amide Linkage (from -acid) |
| Stability | Highly stable and resistant to enzymatic cleavage.[5][6] The triazole ring is a robust aromatic heterocycle.[5] | Generally stable, but can be susceptible to enzymatic hydrolysis by proteases and amidases.[6] |
| Synthesis Efficiency & Conditions | High yields under mild, often aqueous conditions.[][3] The reaction is typically clean, simplifying purification.[1] | Can require coupling reagents (e.g., HATU, DCC) and bases, which may lead to side products and more complex purification.[1][4] |
| Bioorthogonality | Click chemistry reactions are bioorthogonal, meaning they do not interfere with native biological processes.[1] | Amide coupling is not bioorthogonal and is not suitable for in-cell synthesis.[1] |
| Structural Impact | The triazole ring is a rigid, planar structure that can influence the overall conformation of the PROTAC.[1] | The amide bond has some rotational freedom and is a common motif in biological systems. |
| Cell Permeability | The introduction of a triazole may slightly decrease solubility and increase the cLogP in some cases.[7] However, the overall permeability of a PROTAC is a complex interplay of many factors, including intramolecular hydrogen bonding and conformational flexibility.[8][9] | Amide bonds can contribute to a higher number of hydrogen bond donors, which may negatively impact cell permeability.[9] Strategies like amide-to-ester substitutions have been explored to improve this.[10] |
Signaling and Experimental Workflows
The ultimate goal of a PROTAC synthesized from either precursor is to induce the formation of a ternary complex, leading to the degradation of the target protein.
Caption: General mechanism of action for a PROTAC synthesized using an (S,R,S)-AHPC-based linker.
The choice between the azide and carboxylic acid precursors will primarily impact the initial synthesis steps of the PROTAC molecule.
Caption: Comparative synthetic workflows for PROTAC generation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-functionalized POI ligand.
-
Reagent Preparation:
-
Dissolve the alkyne-modified POI ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture, such as DMSO/t-BuOH/H₂O.
-
Prepare a fresh solution of sodium ascorbate (B8700270) (5 equivalents) in water.
-
Prepare a solution of copper(II) sulfate (B86663) (CuSO₄) (1 equivalent) in water.
-
-
Reaction Setup:
-
To the solution of the POI ligand and the azide linker, add the sodium ascorbate solution.
-
Add the CuSO₄ solution to initiate the reaction. The reaction mixture will typically turn a light green or yellow color.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO and purify the PROTAC product by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol outlines the conjugation of (S,R,S)-AHPC-PEG-acid to an amine-functionalized POI ligand.
-
Reagent Preparation:
-
Dissolve the amine-functionalized POI ligand (1 equivalent) and (S,R,S)-AHPC-PEG-acid (1.1 equivalents) in an anhydrous polar aprotic solvent, such as DMF.
-
-
Reaction Setup:
-
Add a peptide coupling reagent, such as HATU (1.2 equivalents), to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, quench with water and extract the product.
-
Purify the crude product using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Decision-Making Guide
The selection between this compound and (S,R,S)-AHPC-PEG-acid depends on the specific goals of the research project.
Caption: A decision tree for selecting the appropriate AHPC-PEG linker.
Conclusion
Both this compound and (S,R,S)-AHPC-PEG-acid are invaluable tools for the construction of VHL-recruiting PROTACs. The choice between them is a strategic one based on the desired synthetic approach.
-
This compound is the preferred choice for researchers looking to rapidly generate libraries of PROTACs for screening and optimization. The efficiency, mild conditions, and high yields of click chemistry make it an ideal platform for exploring different linker lengths and attachment points.[1][][7]
-
(S,R,S)-AHPC-PEG-acid remains a robust and reliable option for the synthesis of a specific, targeted PROTAC molecule. The well-understood nature of amide bond formation provides a predictable and established route to the final product.[1][4]
Ultimately, the selection of the appropriate linker building block will depend on the specific needs of the drug discovery program, balancing the need for speed and versatility with established synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validating Target Engagement for (S,R,S)-AHPC-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-AHPC-PEG1-N3 linker and E3 ligase ligand system. The (S,R,S)-AHPC moiety serves as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a common choice in PROTAC design.[1] The efficacy of such a PROTAC is critically dependent on its ability to simultaneously bind the target protein and the VHL E3 ligase, forming a productive ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[2][3]
This guide presents supporting experimental data for two hypothetical PROTACs, "PROTAC-A" and "PROTAC-B," which share the same warhead targeting Protein of Interest X (POI-X) and the same (S,R,S)-AHPC VHL ligand, but differ in their polyethylene (B3416737) glycol (PEG) linker length. PROTAC-A incorporates the short PEG1 linker, as specified in the topic, while PROTAC-B utilizes a longer PEG8 linker for comparison. The linker is a critical component, as its length and flexibility significantly influence the stability of the ternary complex and, consequently, the degradation efficiency.[4][]
Comparative Analysis of PROTAC Performance
The following table summarizes key performance metrics for PROTAC-A and PROTAC-B, illustrating the impact of linker length on target engagement and degradation efficacy. These representative data highlight the necessity of empirical validation for each PROTAC system.
| Parameter | PROTAC-A (PEG1 Linker) | PROTAC-B (PEG8 Linker) | Experimental Method | Description |
| Target Engagement | ||||
| CETSA Thermal Shift (ΔTm) | +1.8 °C | +4.5 °C | Cellular Thermal Shift Assay (CETSA) | Measures the change in the target protein's melting temperature upon PROTAC binding. A larger shift indicates more stable binding.[6] |
| NanoBRET IC50 | 250 nM | 80 nM | NanoBRET Target Engagement Assay | Concentration of PROTAC required to displace 50% of a fluorescent tracer from the target protein in live cells. A lower value indicates stronger target engagement.[7][8] |
| Ternary Complex Formation | ||||
| Co-IP Signal | Weak | Strong | Co-Immunoprecipitation | Relative amount of target protein pulled down with the E3 ligase (or vice-versa), indicating the presence of the ternary complex.[9] |
| Degradation Efficacy | ||||
| DC50 | 400 nM | 50 nM | Western Blot | Concentration of PROTAC that induces 50% degradation of the target protein.[10] |
| Dmax | 75% | >95% | Western Blot | Maximum percentage of target protein degradation achieved.[10] |
Interpretation: In this hypothetical scenario, PROTAC-B with the longer PEG8 linker demonstrates superior performance. The higher thermal shift in CETSA and the lower IC50 in the NanoBRET assay suggest more stable and potent target engagement in the cellular environment. This improved engagement facilitates the formation of a more stable ternary complex, as indicated by the stronger Co-IP signal, leading to significantly more efficient and complete protein degradation (lower DC50 and higher Dmax). This illustrates a common trend where linker length must be optimized to achieve productive ternary complex formation.[11][12]
Visualizing the PROTAC Mechanism and Validation Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological processes and experimental strategies.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in pharmacology, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein.[3] The linker component, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation of the ternary complex, physicochemical properties, and ultimately, the degradation of the target protein.[1][4]
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their hydrophilicity, which can improve solubility, and the ease with which their length can be systematically modified.[4][5] This guide provides a comparative analysis of how different PEG linker lengths impact the performance of VHL-based PROTACs, supported by experimental data and detailed methodologies.
The Critical Role of Linker Length
The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-VHL), a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[6] The linker's length dictates the geometry and orientation of the POI and E3 ligase.[4]
-
Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex.[4][7]
-
Too Long: Conversely, an excessively long linker may result in an inefficient or non-productive complex where the ubiquitination sites on the target are not optimally positioned for the E3 ligase.[4][7]
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between the POI and VHL, leading to cooperative binding and efficient degradation.[8]
The relationship between linker length and degradation efficiency is often non-linear and must be empirically determined for each specific POI and E3 ligase combination.[9]
Comparative Data on VHL PROTACs with Varying Linker Lengths
Systematic variation of linker length is essential for optimizing PROTAC potency. The following table summarizes quantitative data from studies where linker length in VHL-recruiting PROTACs was altered, demonstrating the profound impact on degradation efficacy.
| Target Protein | E3 Ligase | Linker Type & Length (atoms) | Key Finding | Cell Line | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG-based (varied lengths) | A 16-atom linker demonstrated significantly higher potency compared to shorter 12-atom linkers. | MCF7 | [4][10] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether (7-29 atoms) | No degradation was observed with linkers shorter than 12 atoms. Potency peaked with a 21-atom linker (DC50 = 3 nM, Dmax = 96%), decreasing with a 29-atom linker. | Not Specified | [9][10] |
| Bromodomain-containing protein 4 (BRD4) | VHL | PEG (varied units) | In a VHL-based series, degradation potency was found to decrease as the linker length increased. This contrasts with some CRBN-based series where a non-linear relationship was observed. | H661 | [9] |
| Epidermal Growth Factor Receptor (EGFR) | VHL | PEG-based | Extension of the linker by a single ethylene (B1197577) glycol unit was sufficient to abolish HER2 degradation while maintaining EGFR degradation, thereby imparting selectivity. | OVCAR8 | [9] |
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a VHL-recruiting PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: General mechanism of VHL-recruiting PROTACs.
Experimental Evaluation Workflow
Evaluating the efficacy of a series of PROTACs with different linker lengths involves a systematic workflow, from cell culture to quantitative analysis of protein degradation and cellular effects.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Rigorous experimental evaluation is necessary to compare the performance of PROTACs. Below are generalized protocols for key assays.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in the level of a target protein following PROTAC treatment.[10]
a. Materials:
-
Cultured cells (e.g., HEK293T, MCF7)
-
PROTAC compounds with varying PEG linker lengths
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein and loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Procedure:
-
Cell Seeding & Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of each PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format, providing insights into the cooperativity and stability of the complex.[6]
a. Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged VHL)
-
Fluorescently labeled antibodies or binding partners (e.g., Europium-labeled anti-His and AlexaFluor 647-labeled anti-GST)
-
PROTAC compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Low-volume 384-well microplates
-
Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
b. Procedure:
-
Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after excitation.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs. This provides a quantitative measure of the PROTAC's ability to induce the ternary complex.
Conclusion
The length of the PEG linker is a critical attribute in the design of VHL-recruiting PROTACs that profoundly influences their degradation efficacy.[4] The provided data unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[9] There is no universally optimal linker length; the ideal length is highly dependent on the specific target protein and the architecture of the ligands used.[9] Therefore, a systematic approach to linker design, exploring a range of lengths, is essential for the rational development of novel PROTAC therapeutics. The experimental protocols and workflows outlined in this guide offer a robust framework for the rigorous evaluation and comparison of new PROTAC molecules.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Confirming (S,R,S)-AHPC-PEG1-N3 Conjugation: A Comparative Guide to LC-MS Analysis and Alternatives
For researchers and drug development professionals engaged in the synthesis of advanced bioconjugates, such as antibody-drug conjugates (ADCs) or targeted protein degraders, confirming the successful conjugation of payload molecules is a critical step. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for verifying the conjugation of (S,R,S)-AHPC-PEG1-N3, a VHL E3 ligase ligand with a PEG1 linker and an azide (B81097) handle for click chemistry.
LC-MS for Definitive Conjugation Analysis
LC-MS has become an indispensable tool for the characterization of complex biomolecules like antibody conjugates.[1][2] It offers high-resolution analysis at different levels—intact protein, subunit, and peptide mapping—to provide comprehensive information about the conjugation.[2]
Intact Mass Analysis: This approach provides the molecular weight of the entire conjugate, allowing for the determination of the drug-to-antibody ratio (DAR). The DAR is a crucial quality attribute that influences the efficacy and safety of the therapeutic.[3][4]
Subunit Analysis: By reducing the antibody into its light and heavy chains, subunit analysis simplifies the mass spectra and facilitates a more precise determination of the drug load distribution on each chain.[4]
Peptide Mapping: This bottom-up approach involves digesting the conjugate into smaller peptides. Subsequent LC-MS/MS analysis can pinpoint the exact amino acid residues where the this compound molecule is attached.
The following table summarizes a typical experimental protocol for the LC-MS analysis of an antibody conjugated with this compound via click chemistry.
| Parameter | Intact Mass Analysis | Subunit Analysis | Peptide Mapping |
| Sample Preparation | Deglycosylation with PNGase F. Desalting using a C4 ZipTip. | Reduction with DTT. Alkylation with iodoacetamide. Desalting. | Reduction and alkylation. Digestion with trypsin/Lys-C. |
| LC Column | Reversed-phase (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm) | Reversed-phase (e.g., Waters Acquity UPLC BEH300 C4, 2.1 x 50 mm, 1.7 µm) | Reversed-phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 15 min | 20-60% B over 20 min | 5-40% B over 60 min |
| Flow Rate | 0.3 mL/min | 0.2 mL/min | 0.2 mL/min |
| MS Detector | High-resolution Q-TOF or Orbitrap MS | High-resolution Q-TOF or Orbitrap MS | High-resolution Q-TOF or Orbitrap MS with MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Data Analysis | Deconvolution of the raw mass spectrum to determine the molecular weights of different DAR species. | Deconvolution to determine the mass of light and heavy chains with attached payloads. | Database search of MS/MS spectra to identify modified peptides and pinpoint conjugation sites. |
Alternative and Complementary Analytical Techniques
While LC-MS provides the most detailed information, other techniques can offer valuable, often more rapid, insights into the conjugation process.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. Each conjugated payload increases the overall hydrophobicity of the antibody. | Drug-to-antibody ratio (DAR) and distribution of different drug-loaded species.[5][6] | Robust, reproducible, and the gold standard for DAR determination.[5] | Not directly compatible with MS due to high salt concentrations in the mobile phase.[6] Provides limited information on positional isomers. |
| UV/Vis Spectrophotometry | Measures the absorbance of the antibody (at 280 nm) and the payload at its specific maximum absorbance wavelength. | Average DAR. | Simple, rapid, and requires minimal specialized equipment. | Less accurate than other methods, providing only an average DAR and no information on distribution.[1] Can be affected by interfering substances. |
| Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity under denaturing conditions. | DAR and drug load distribution on light and heavy chains after reduction.[1] | Higher resolution than HIC for certain conjugates. | Denaturing conditions can disrupt non-covalent interactions in some conjugates.[5] |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their size. | Purity and detection of aggregation or fragmentation of the conjugate.[1] | Excellent for assessing the overall integrity of the bioconjugate. | Does not provide information on DAR or conjugation sites. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions. | Visual confirmation of conjugation through a shift in the molecular weight of the antibody chains. | Simple, widely available, and provides a qualitative assessment of conjugation. | Low resolution, not quantitative, and does not provide DAR information. |
Experimental Workflow and Method Comparison
The choice of analytical method depends on the stage of development and the specific information required. The following diagrams illustrate the typical workflow for LC-MS analysis and a comparison of the different analytical techniques.
Conclusion
References
- 1. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs Utilizing (S,R,S)-AHPC-Based VHL Ligands
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of PROTACs Employing von Hippel-Lindau (VHL) E3 Ligase Ligands with a Focus on Short Polyethylene (B3416737) Glycol (PEG) Linkers.
Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The choice of each component is critical to the efficacy of the PROTAC. This guide provides a comparative analysis of PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase, with a particular focus on the role of the linker, exemplified by the versatile building block, (S,R,S)-AHPC-PEG1-N3.
This compound is a readily available, synthetic E3 ligase ligand-linker conjugate that incorporates the high-affinity (S,R,S)-AHPC ligand for VHL and a short, single-unit polyethylene glycol (PEG1) linker terminating in an azide (B81097) (N3) group.[2] The azide functionality is particularly valuable for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which allows for the efficient and modular synthesis of PROTAC libraries.[3][4]
Case Study: MZ1 - A Successful VHL-Recruiting PROTAC with a Short PEG Linker
Mechanism of Action of VHL-Recruiting PROTACs
VHL-recruiting PROTACs, such as MZ1, function by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and the VHL E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.[6]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Performance Comparison of PROTACs
The efficacy of a PROTAC is determined by several factors, including its ability to induce the formation of a stable and productive ternary complex, its cell permeability, and its metabolic stability.[8][9] The linker plays a crucial role in all of these aspects.[10]
Impact of Linker Composition and Length
The composition and length of the linker can significantly impact a PROTAC's performance.[10]
-
PEG Linkers: Generally improve solubility and can adopt folded conformations that may enhance cell permeability.[9][] However, they can also be susceptible to metabolic cleavage.
-
Alkyl Linkers: Are often more metabolically stable than PEG linkers and their lipophilicity can improve membrane permeability, but may also lead to lower solubility.[1][]
-
Linker Length: A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long can lead to an unstable complex.[5] The optimal linker length is target-dependent and often requires empirical determination.[10]
The following table summarizes the performance of MZ1 and compares it to another well-known VHL-based BET degrader, ARV-771, which has a longer linker.
| PROTAC | Target(s) | E3 Ligase | Linker | DC50 | Dmax ** | Binding Affinity (Kd) |
| MZ1 | BRD4 > BRD2/3 | VHL | Short PEG | ~2-20 nM (in HeLa cells)[7] | >90%[12] | BRD4(BD2): 15 nM; VHL: 66 nM[7] |
| ARV-771 | BRD2/3/4 | VHL | Longer PEG-containing | <1 nM (in 22Rv1 cells)[13] | >95% | BRD4(BD1): 9.6 nM; BRD4(BD2): 7.6 nM[14] |
* DC50: Concentration required to degrade 50% of the target protein. ** Dmax: Maximum percentage of protein degradation. *** Kd: Dissociation constant, a measure of binding affinity.
Signaling Pathway Modulation
BRD4 is a key component of the BET family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of genes, including the proto-oncogene c-MYC.[15] By inducing the degradation of BRD4, PROTACs like MZ1 can effectively downregulate c-MYC and inhibit cancer cell proliferation.[15]
Caption: Disruption of BRD4 signaling by a VHL-recruiting PROTAC.
Experimental Protocols
Synthesis of PROTACs using this compound via Click Chemistry
The azide group of this compound allows for its conjugation to a POI ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
Evaluating the Hook Effect in PROTACs: A Comparative Guide for (S,R,S)-AHPC-PEG1-N3
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's efficacy is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of PROTACs constructed with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, coupled with a short, single polyethylene (B3416737) glycol (PEG) unit linker ((S,R,S)-AHPC-PEG1-N3). We will objectively evaluate its performance in the context of the "hook effect" and compare it with alternatives, supported by experimental data from seminal studies.
Understanding the Hook Effect in PROTACs
The "hook effect" is a characteristic phenomenon observed in the dose-response curves of many PROTACs, where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a bell-shaped curve, which can complicate the determination of a PROTAC's potency and efficacy. The underlying cause of the hook effect is the formation of non-productive binary complexes at elevated concentrations. Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase), the PROTAC individually saturates either the target protein or the E3 ligase, thereby inhibiting the degradation process. The linker connecting the two ends of the PROTAC plays a pivotal role in the stability and geometry of this ternary complex, and consequently, its length and composition can significantly influence the manifestation of the hook effect.
The Role of this compound in PROTAC Design
(S,R,S)-AHPC is a high-affinity ligand for the VHL E3 ubiquitin ligase, a popular choice for PROTAC development due to its widespread expression. The this compound is a ready-to-use building block that incorporates this VHL ligand with a single PEG unit linker, terminating in an azide (B81097) (N3) group. This azide functionality allows for straightforward conjugation to a warhead containing a compatible reactive group (e.g., an alkyne) via "click chemistry," facilitating the rapid synthesis of PROTAC libraries. The short PEG1 linker offers a concise and relatively rigid connection between the VHL ligand and the warhead.
Comparative Analysis of Linker Length on PROTAC Efficacy and the Hook Effect
Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair to achieve maximal degradation and mitigate the hook effect. Below, we present a summary of key findings from the literature that highlight the impact of linker length in VHL-based PROTACs.
Table 1: Impact of PEG Linker Length on PROTAC Performance
| Target Protein | E3 Ligase | Linker Length (Number of PEG units/atoms) | Key Findings | Reference |
| Estrogen Receptor α (ERα) | VHL | 12-atom and 16-atom PEG linkers | The 16-atom linker demonstrated significantly more potent degradation of ERα compared to the 12-atom linker, despite similar binding affinities. | [2] |
| Bromodomain-containing protein 4 (BRD4) | VHL | 0, 1, 2, 4, and 5 PEG units | A non-linear relationship was observed. PROTACs with 0, 4, and 5 PEG units showed high potency (DC50 < 0.5 µM), while those with 1 and 2 PEG units exhibited reduced potency (DC50 > 5 µM). | [3] |
| TANK-binding kinase 1 (TBK1) | VHL | Linkers shorter than 12 atoms | No significant degradation was observed, indicating a minimum linker length is required for productive ternary complex formation. | [2] |
These studies underscore that a "one-size-fits-all" approach to linker design is not viable. While a short linker like the one in this compound may be optimal for certain target proteins by providing a compact and stable ternary complex, for others it may be too short, leading to steric hindrance and a pronounced hook effect or a complete loss of activity. The non-linear relationship observed for BRD4 degradation further highlights the complexity of these interactions, where both very short and longer linkers can be effective, while intermediate lengths are not.
Experimental Protocols for Evaluating the Hook Effect
To assess the hook effect and determine the optimal concentration range for a PROTAC, a comprehensive dose-response experiment is essential. Below are detailed methodologies for key experiments.
1. Western Blotting for Protein Degradation
This is the gold-standard method to directly measure the reduction in target protein levels.
-
Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar) for a predetermined time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and identify the presence of a hook effect.
2. In-Cell Western™ or High-Content Imaging
These methods offer higher throughput for determining the degradation concentration 50 (DC50) and observing the hook effect.
-
Cell Seeding and Treatment: Seed cells in 96-well or 384-well plates. Treat with a serial dilution of the PROTAC as described for Western blotting.
-
Immunostaining: After treatment, fix and permeabilize the cells. Incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. A nuclear stain (e.g., DAPI) can be used for cell normalization.
-
Imaging and Analysis: Acquire images using a high-content imager or an In-Cell Western™ system. Quantify the fluorescence intensity of the target protein per cell. Plot the normalized fluorescence intensity against the PROTAC concentration.
3. Biophysical Assays for Ternary Complex Formation
Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the formation and stability of the ternary complex, offering mechanistic insights into the hook effect.
-
Assay Principle: These assays measure the binding kinetics and affinity between the PROTAC, the target protein, and the E3 ligase. By varying the concentrations of the components, one can observe how high concentrations of the PROTAC can favor binary complex formation over the ternary complex.
-
General Protocol (SPR/BLI): Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip. Flow a solution containing the PROTAC at various concentrations over the chip to measure binary binding. Subsequently, flow a mixture of the PROTAC and the target protein to measure ternary complex formation. The resulting sensorgrams can be analyzed to determine binding affinities (KD) and kinetic parameters.
Visualizing the PROTAC Mechanism and Experimental Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-PEG1-N3: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists engaged in drug development, handling specialized compounds like (S,R,S)-AHPC-PEG1-N3, a molecule incorporating a von Hippel-Lindau (VHL) E3 ligase ligand and a PEGylated linker with an azide (B81097) group, necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols.[1][2] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Key Safety Considerations:
The primary concern with this compound lies in its azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and may be explosive under certain conditions.[3] They are also incompatible with a range of substances.
Incompatible Materials:
-
Acids: Mixing azides with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[3][4]
-
Heavy Metals: Contact with heavy metals such as lead, copper, silver, and mercury can form highly unstable and shock-sensitive metal azides. This includes avoiding the use of metal spatulas for handling.[3][5][6]
-
Halogenated Solvents: Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can produce explosive di- and tri-azidomethane.[3][6]
Recommended Personal Protective Equipment (PPE): A comprehensive list of necessary PPE for handling this compound is detailed in the table below.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye Protection | Use safety glasses with side shields or chemical splash goggles. |
| Skin and Body | A standard laboratory coat should be worn. |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements for hazardous waste disposal.
-
Waste Segregation:
-
Container Management:
-
Use a container made of a material compatible with the chemical, such as glass or polyethylene (B3416737).
-
Ensure the waste container is kept tightly sealed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[6]
-
-
Handling and Transfer:
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, trying to avoid dust formation.[4]
-
Use an inert absorbent material for any solutions.
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
Experimental Protocol: Deactivation of Azide Waste (for consideration by EHS professionals)
In some instances, chemical deactivation of the azide group may be considered to render the waste less hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional EHS approval. A general method for the destruction of azides in dilute solutions involves reaction with nitrous acid.[4]
Caution: This reaction produces nitrogen oxides, which are toxic. This procedure must be carried out in a chemical fume hood.
-
Prepare a 20% aqueous solution of sodium nitrite (B80452).
-
In a separate flask equipped with a stirrer and placed in an ice bath, dissolve the azide-containing waste in water to a concentration of no more than 5%.[4]
-
Slowly add the sodium nitrite solution to the azide solution while stirring.
-
After the addition is complete, continue stirring for several hours to ensure the complete destruction of the azide.
-
The resulting solution should be tested for the presence of residual azides before neutralization and disposal as aqueous waste, as per institutional guidelines.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG1-azide | 2101200-09-1 [sigmaaldrich.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
